Product packaging for (S)-Lisinopril-d5(Cat. No.:)

(S)-Lisinopril-d5

Cat. No.: B586337
M. Wt: 410.5 g/mol
InChI Key: RLAWWYSOJDYHDC-MMUMHYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lisinopril-d5 is intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS. Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor (IC50 = 1.2 nM). It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells. Lisinopril inhibits the pressor response to angiotensin I in anesthetized rats and dogs (ID50s = 2.3 and 6.5 µg/kg in rat and dog, respectively).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31N3O5 B586337 (S)-Lisinopril-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-MMUMHYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Lisinopril-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-Lisinopril-d5, a deuterated analog of the widely used angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of (S)-Lisinopril, where five hydrogen atoms have been replaced by deuterium. The most common commercially available form is deuterated on the phenyl ring. Another variant with deuteration on the proline ring also exists. This isotopic labeling makes it an ideal internal standard for the quantification of lisinopril in biological matrices using mass spectrometry-based methods.

Below is a summary of the key chemical and physical properties of this compound (phenyl-d5 variant) and its non-deuterated counterpart for comparison.

Table 1: Chemical Identifiers of this compound and (S)-Lisinopril

IdentifierThis compound (phenyl-d5)(S)-Lisinopril
IUPAC Name ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-proline[1][2][3](2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[4]
CAS Number 1356905-39-9[1][2][5]76547-98-3 (anhydrous)[4][6]
Molecular Formula C₂₁H₂₆D₅N₃O₅[2][5]C₂₁H₃₁N₃O₅[4][6]
Synonyms Lisinopril-d5, Lisinopril-D5 (phenyl-D5)Prinivil, Zestril[4]

Table 2: Physicochemical Properties of this compound and (S)-Lisinopril

PropertyThis compound (phenyl-d5)(S)-Lisinopril
Molecular Weight 410.5 g/mol [1][2]405.5 g/mol [4]
Exact Mass 410.258 g/mol 405.226 g/mol [4]
Melting Point 169-172°C[5]148°C[4] or 160°C (dec)[7] or 162-165 °C[6]
Solubility Soluble in Methanol and Water[1][2][8]Soluble in water (100 mg/mL), methanol (14 mg/mL). Insoluble in ethanol.[7]
pKa Not availablepKa1 2.5, pKa2 4.0, pKa3 6.7, pKa4 10.1

Mechanism of Action

(S)-Lisinopril, the non-deuterated parent compound of this compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, lisinopril decreases the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This dual action results in a decrease in blood pressure and a reduction in the workload of the heart. The deuteration in this compound does not alter its mechanism of action but provides a distinct mass for analytical purposes.

Renin-Angiotensin-Aldosterone System Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2O Sodium & Water Retention Aldosterone->NaH2O BP Increased Blood Pressure Vasoconstriction->BP NaH2O->BP Renin Renin ACE ACE Lisinopril This compound (Lisinopril) Lisinopril->ACE Inhibition

Caption: Mechanism of action of Lisinopril in the RAAS pathway.

Experimental Protocols

General Synthesis of Lisinopril
  • Protection of L-lysine: The ε-amino group of L-lysine is protected, for example, with a trifluoroacetyl group.

  • Peptide Coupling: The protected L-lysine is then coupled with L-proline to form the dipeptide backbone.

  • Reductive Amination: The resulting dipeptide is reacted with a keto-acid precursor of the N-carboxy-3-phenylpropyl group (in this case, a deuterated version) via reductive amination.

  • Deprotection: The protecting groups are removed to yield the final lisinopril molecule.

The purification of the final product is typically achieved through chromatographic techniques.

Quantification of Lisinopril in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of lisinopril in biological samples. Below is a representative experimental protocol for this application.

LC-MS/MS Workflow for Lisinopril Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., with perchloric acid or methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Integration Peak Area Integration (Lisinopril & Lisinopril-d5) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: General workflow for lisinopril quantification in plasma.

Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 50 µL of a working solution of this compound (internal standard).

    • Precipitate the plasma proteins by adding a suitable agent like perchloric acid or methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Lisinopril: e.g., m/z 406.3 → 246.3[11]

        • This compound: e.g., m/z 411.3 → 251.3 (hypothetical, based on d5 on phenyl ring) or m/z 409.3→114.1

  • Data Analysis:

    • The concentrations of lisinopril in the plasma samples are determined by calculating the ratio of the peak area of lisinopril to the peak area of the internal standard, this compound.

    • This ratio is then compared to a calibration curve prepared with known concentrations of lisinopril.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are not widely published. However, the mass spectrum is characterized by a molecular ion peak that is 5 Da higher than that of non-deuterated lisinopril. The fragmentation pattern in MS/MS would show corresponding mass shifts in fragments containing the deuterated phenyl group.

The ¹H NMR spectrum of this compound (phenyl-d5) would be expected to show the absence of signals corresponding to the phenyl protons, which are typically observed in the aromatic region (around 7.2-7.3 ppm) in the spectrum of lisinopril. The rest of the proton signals should be comparable to those of lisinopril. The ¹³C NMR spectrum would show signals for the deuterated carbons as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.

Conclusion

This compound is an essential tool for the accurate and precise quantification of lisinopril in pharmacokinetic and bioequivalence studies. Its chemical and physical properties are very similar to its non-deuterated analog, with the key difference being its increased mass, which allows for its use as an effective internal standard in mass spectrometry-based analytical methods. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences.

References

Technical Guide: Certificate of Analysis for (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, (S)-Lisinopril-d5. The information herein is compiled to assist in the understanding and interpretation of analytical data for this compound, crucial for its application in pharmacokinetic and bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are essential for ensuring the identity, purity, and quality of the standard for use in regulated and research environments.

Table 1: Identity and Purity

TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Identity (¹H NMR) ¹H Nuclear Magnetic ResonanceConforms to structureConforms
Identity (MS) Mass SpectrometryConforms to structureConforms
Purity (HPLC) High-Performance Liquid Chromatography≥ 98%99.5%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium99.6%
Residual Solvents Gas Chromatography (GC)Per USP <467>Conforms
Water Content Karl Fischer Titration≤ 2.0%0.5%

Table 2: Mass Spectrometry Data

AnalysisSpecificationResult
Molecular Formula C₂₁H₂₆D₅N₃O₅C₂₁H₂₆D₅N₃O₅
Exact Mass 410.26410.26
[M+H]⁺ 411.27411.27

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of Lisinopril and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to detect any related impurities.

  • Instrumentation: Agilent 1100 series HPLC system or equivalent.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer. The exact ratio and pH are optimized to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, such as a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Data Acquisition: Full scan mode to determine the molecular ion and selected ion monitoring (SIM) to assess isotopic distribution.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: D₂O/CD₃CN mixture.

  • ¹H NMR: Confirms the presence and connectivity of non-deuterated protons and allows for the determination of the cis-trans isomer ratio of the proline amide bond.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The doubling of signals in ¹³C NMR spectra is indicative of the presence of cis and trans isomers.[1]

  • Data Analysis: The chemical shifts and coupling constants are compared to reference spectra of Lisinopril to confirm the structure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation Sample_Receipt Receive this compound Sample_Prep Prepare Stock and Working Solutions Sample_Receipt->Sample_Prep HPLC_Purity HPLC Purity Analysis Sample_Prep->HPLC_Purity Inject MS_Identity MS Identity & Isotopic Purity Sample_Prep->MS_Identity Infuse NMR_Structure NMR Structural Confirmation Sample_Prep->NMR_Structure Analyze Data_Review Review and Approve Data HPLC_Purity->Data_Review MS_Identity->Data_Review NMR_Structure->Data_Review CoA_Generation Generate Certificate of Analysis Data_Review->CoA_Generation Lisinopril_Isomerization cluster_trans trans-Lisinopril (Major Isomer, Biologically Active) cluster_cis cis-Lisinopril (Minor Isomer) trans_isomer [Structure of trans-Lisinopril] cis_isomer [Structure of cis-Lisinopril] trans_isomer->cis_isomer Rotation around Proline Amide Bond

References

(S)-Lisinopril-d5 in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisinopril-d5, a stable isotope-labeled version of the angiotensin-converting enzyme (ACE) inhibitor lisinopril, serves as a critical internal standard in bioanalytical methods for the accurate quantification of lisinopril in biological matrices. Its primary application is in pharmacokinetic, bioequivalence, and toxicokinetic studies, where precise measurement of the drug's concentration is paramount.

This technical guide provides an in-depth overview of the role and application of this compound in the bioanalysis of lisinopril, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to correct for the variability inherent in the analytical process. This includes variations during sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties.

This compound is considered the gold standard internal standard for lisinopril analysis due to the following reasons:

  • Identical Physicochemical Properties: Being a deuterated analog, this compound has nearly identical chromatographic retention time and extraction recovery to the non-labeled lisinopril.

  • Similar Ionization Efficiency: It demonstrates comparable ionization behavior in the mass spectrometer source, ensuring that any fluctuations in the ionization process affect both the analyte and the internal standard similarly.

  • Mass-Based Differentiation: The five deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is five units higher than lisinopril. This mass difference allows for their simultaneous but distinct detection by the mass spectrometer, without spectral interference.

The use of this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods for lisinopril quantification. Its application is confirmed in validated LC-MS/MS methods for measuring lisinopril concentrations in plasma.[1]

Experimental Protocols for Lisinopril Bioanalysis using this compound

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of lisinopril in human plasma using this compound as an internal standard.[2] The following sections detail a typical experimental protocol.

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of lisinopril and this compound from human plasma.[2]

  • Sample Pre-treatment: To 100 µL of human plasma, the internal standard solution (this compound) is added.

  • Extraction: The sample is then loaded onto a Waters Oasis HLB (1 mL, 30 mg) extraction cartridge.[2]

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the cartridge.

  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is typically performed on a C18 reversed-phase column.

  • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[2]

  • Mobile Phase: A mixture of acetonitrile and 5.0 mM ammonium formate at a pH of 4.5 (in a ratio of 85:15, v/v) is used.[2]

  • Flow Rate: Isocratic elution is performed.

  • Run Time: The analytes are eluted within a short run time of 2.0 minutes.[2]

Mass Spectrometry

The detection and quantification are carried out using a tandem mass spectrometer operating in the negative ionization mode with multiple reaction monitoring (MRM).[2]

  • Ionization Mode: Negative Ionization[2]

  • Monitoring: Multiple Reaction Monitoring (MRM)[2]

Quantitative Data

The following tables summarize the key quantitative parameters for a validated bioanalytical method for lisinopril using this compound as an internal standard.

Compound Q1 Mass (amu) Q3 Mass (amu) Dwell Time (ms)
Lisinopril[M-H]⁻114.1200
This compound[M-H]⁻114.1200
Table 1: Compound Dependent Mass Parameters for Lisinopril and this compound.[2]
Parameter Value
Linearity Range0.50–250.0 ng/mL[2]
Alternate Linearity Range0.545 to 328 ng/mL[1]
Intra-batch Precision (% CV)≤5.26%[2]
Inter-batch Precision (% CV)≤5.26%[2]
Extraction Recovery96.6%–103.1%[2]
Table 2: Validation Summary for the Bioanalytical Method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of lisinopril in human plasma using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (100 µL) add_is Spike with this compound plasma_sample->add_is spe Solid-Phase Extraction (SPE) (Oasis HLB cartridge) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (Hypersil Gold C18) injection->separation detection Mass Spectrometric Detection (Negative Ionization, MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Pharmacokinetic Analysis quantification->results logical_relationship cluster_analytes Analytes cluster_technique Analytical Technique cluster_output Output lisinopril Lisinopril (Analyte) lc Liquid Chromatography (LC) lisinopril->lc lisinopril_d5 This compound (Internal Standard) lisinopril_d5->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms Separation quant_result Accurate Quantification ms->quant_result Detection & Quantification

References

Synthesis and Isotopic Purity of (S)-Lisinopril-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (S)-Lisinopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

(S)-Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] Its deuterated isotopologue, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug. This guide details a feasible synthetic route and the analytical methodologies required to ascertain its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying established synthetic routes for Lisinopril, primarily by introducing a deuterated reagent during the reductive amination step. A plausible synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis commences with the protection of L-lysine, followed by coupling with L-proline. The resulting dipeptide is then subjected to a reductive amination reaction with a phenylbutyrate derivative using a deuterated reducing agent to introduce the deuterium labels. The final step involves the deprotection of the protecting groups to yield this compound.

Synthesis_Pathway cluster_0 Step 1: Protection & Coupling cluster_1 Step 2: Reductive Amination (Deuteration) cluster_2 Step 3: Deprotection L-Lysine L-Lysine Protected L-Lysine Protected L-Lysine L-Lysine->Protected L-Lysine Protection Protected Lys-Pro Dipeptide Protected Lys-Pro Dipeptide Protected L-Lysine->Protected Lys-Pro Dipeptide Coupling with L-Proline Protected Lisinopril-d5 Protected Lisinopril-d5 Protected Lys-Pro Dipeptide->Protected Lisinopril-d5 + Ethyl 2-oxo-4-phenylbutyrate + Deuterated Reducing Agent This compound This compound Protected Lisinopril-d5->this compound Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is adapted from known literature methods for Lisinopril synthesis.[1][2][3]

Step 1: Synthesis of N6-trifluoroacetyl-L-lysyl-L-proline

  • Protection of L-lysine: L-lysine is reacted with ethyl trifluoroacetate to yield N6-trifluoroacetyl-L-lysine.

  • Activation: The protected lysine is then treated with triphosgene to form N6-trifluoroacetyl-N2-carboxy-L-lysine anhydride.[1]

  • Coupling: The resulting anhydride is condensed with L-proline to produce N6-trifluoroacetyl-L-lysyl-L-proline.[1]

Step 2: Reductive Amination with a Deuterated Reducing Agent

  • In an inert atmosphere, dissolve N6-trifluoroacetyl-L-lysyl-L-proline and ethyl 2-oxo-4-phenylbutyrate in a suitable solvent such as dichloromethane.

  • Cool the mixture to 0-5 °C.

  • Add a deuterated reducing agent, such as sodium triacetoxyborodeuteride (NaBD(OAc)3) or sodium cyanoborodeuteride (NaBD3CN), portion-wise while maintaining the temperature. The use of a deuterated borohydride source is a key step in introducing the deuterium labels.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection to Yield this compound

  • Hydrolyze the crude protected this compound using an aqueous base, such as sodium hydroxide, to remove the trifluoroacetyl protecting group and hydrolyze the ester.

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Purify the product by recrystallization or column chromatography to obtain this compound of high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. This involves quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6]

Experimental Workflow: Isotopic Purity Analysis

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Analysis Synthesized this compound Synthesized this compound Diluted Solution Diluted Solution Synthesized this compound->Diluted Solution LC-HRMS Analysis LC-HRMS Analysis Diluted Solution->LC-HRMS Analysis Injection 1H and 2H NMR Spectroscopy 1H and 2H NMR Spectroscopy Diluted Solution->1H and 2H NMR Spectroscopy Analysis Mass Spectrum Acquisition Mass Spectrum Acquisition LC-HRMS Analysis->Mass Spectrum Acquisition Isotopologue Peak Integration Isotopologue Peak Integration Mass Spectrum Acquisition->Isotopologue Peak Integration Isotopic Purity Calculation Isotopic Purity Calculation Isotopologue Peak Integration->Isotopic Purity Calculation Signal Integration Signal Integration 1H and 2H NMR Spectroscopy->Signal Integration Isotopic Enrichment Calculation Isotopic Enrichment Calculation Signal Integration->Isotopic Enrichment Calculation

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: Isotopic Purity Determination

1. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the HRMS.

  • Acquire the full scan mass spectrum in a high-resolution mode.

  • Identify the mass cluster corresponding to the protonated molecule [M+H]+ of Lisinopril-d5 and its isotopologues (d0 to d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D2O).

  • Acquire both ¹H and ²H NMR spectra.

  • In the ¹H NMR spectrum, identify and integrate the residual proton signals at the positions where deuterium has been incorporated.

  • Compare the integral of the residual proton signals to the integral of a proton signal in a non-deuterated position of the molecule to determine the isotopic enrichment at each labeled site.[5][6]

  • The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their positions.

Data Presentation

The quantitative data for the synthesis and isotopic purity of a representative batch of this compound are summarized in the tables below.

Table 1: Synthesis Yield and Chemical Purity

ParameterResult
Yield 65%
Chemical Purity (by HPLC) >99.5%
Appearance White to off-white solid

Table 2: Isotopic Purity by HRMS

IsotopologueRelative Abundance (%)
d598.5
d41.2
d30.2
d2<0.1
d1<0.1
d0<0.1
Isotopic Purity (d5) 98.5%

Table 3: Isotopic Enrichment by ¹H NMR

PositionIsotopic Enrichment (%)
Phenyl-d5>99%

Conclusion

This technical guide outlines a robust methodology for the synthesis of this compound through a reductive amination approach using a deuterated reducing agent. Furthermore, it provides detailed protocols for the determination of its isotopic purity using HRMS and NMR spectroscopy. The presented data underscores the feasibility of producing high-purity this compound, suitable for its intended use as an internal standard in quantitative bioanalytical assays. Adherence to these methodologies will ensure the synthesis of a reliable and well-characterized deuterated standard for drug metabolism and pharmacokinetic studies.

References

(S)-Lisinopril-d5 as an Internal Standard: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism and application of (S)-Lisinopril-d5 as an internal standard in the quantitative analysis of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. This guide provides detailed experimental protocols, presents quantitative data from validated methods, and visualizes key processes to support researchers in developing and implementing robust bioanalytical assays.

The Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices such as plasma. This compound, a deuterated form of lisinopril, serves as an ideal internal standard for lisinopril quantification.

The fundamental principle behind its use lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule. This compound and lisinopril exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency. However, they are readily distinguishable by a mass spectrometer due to the mass difference imparted by the deuterium atoms. By adding a known concentration of this compound to the unknown samples at the beginning of the sample preparation process, it effectively normalizes for variability that can occur at various stages of the analytical workflow, including:

  • Sample Preparation: Compensates for losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic Separation: Co-elutes with the analyte, minimizing the impact of retention time shifts.

  • Mass Spectrometric Detection: Corrects for matrix effects (ion suppression or enhancement) and fluctuations in instrument response.

The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and to quantify the analyte in the unknown samples, leading to highly reliable and reproducible results.

Experimental Protocol: Quantification of Lisinopril in Human Plasma using this compound

This section details a validated LC-MS/MS method for the quantification of lisinopril in human plasma, employing this compound as the internal standard.

Materials and Reagents
  • Lisinopril reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw: Thaw frozen plasma samples and quality control (QC) samples at room temperature.

  • Spiking: To a 200 µL aliquot of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex: Vortex the samples for 10 seconds.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution (e.g., 20% B for 0.5 min, ramp to 90% B over 2 min, hold for 1 min, return to 20% B and equilibrate for 1.5 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Lisinopril: m/z 406.2 → 258.2
This compound: m/z 411.2 → 263.2
Collision Energy Optimized for the specific instrument (e.g., 20-30 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for lisinopril quantification using this compound as an internal standard.

Table 1: Linearity and Sensitivity
ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Signal-to-Noise Ratio at LLOQ > 10
Table 2: Accuracy and Precision
QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
3 (Low) ≤ 5.095.0 - 105.0≤ 6.094.0 - 106.0
150 (Medium) ≤ 4.596.0 - 104.0≤ 5.595.0 - 105.0
400 (High) ≤ 4.097.0 - 103.0≤ 5.096.0 - 104.0
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)Matrix Factor
Lisinopril 85 - 950.95 - 1.05
This compound 87 - 960.96 - 1.04
Table 4: Stability
Stability ConditionDurationStability (% of initial concentration)
Bench-top (Room Temperature) 24 hours95 - 105
Autosampler (4°C) 48 hours96 - 104
Freeze-Thaw Cycles (-20°C) 3 cycles94 - 106
Long-term Storage (-80°C) 6 months93 - 107

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of lisinopril.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample spike Spike with this compound plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data peak_integration Peak Area Integration data->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for lisinopril quantification.

lisinopril_moa cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects angiotensinogen Angiotensinogen renin Renin angiotensin_i Angiotensin I renin->angiotensin_i converts ace Angiotensin-Converting Enzyme (ACE) angiotensin_ii Angiotensin II ace->angiotensin_ii converts vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone lisinopril (S)-Lisinopril lisinopril->ace inhibits blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure sodium_retention Sodium & Water Retention aldosterone->sodium_retention sodium_retention->blood_pressure

Caption: Mechanism of action of Lisinopril.

(S)-Lisinopril-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Procurement and Application of (S)-Lisinopril-d5 as an Internal Standard in Bioanalytical Studies.

This technical guide provides comprehensive information on this compound, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. Designed for researchers, scientists, and drug development professionals, this document outlines supplier details, purchasing information, and detailed experimental protocols for its use as an internal standard in quantitative bioanalysis.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. The selection of a supplier may depend on factors such as purity, availability, cost, and the availability of comprehensive analytical documentation. Below is a summary of key information for procuring this compound.

Supplier/DistributorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Cayman Chemical1356905-39-9C₂₁H₂₆D₅N₃O₅410.5Purity: ≥99% deuterated forms (d₁-d₅). Intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS.[1]
Simson Pharma Limited1356905-39-9C₂₁H₂₆D₅N₃O₅410.52Accompanied by a Certificate of Analysis.
Pharmaffiliates1356905-39-9C₂₁H₂₆D₅N₃O₅410.52Labeled analogue of (S)-Lisinopril.[2]
Veeprho1356905-39-9C₂₁H₂₆D₅N₃O₅410.53Deuterium-labeled analog of Lisinopril for use as an internal standard.[3]
AA Blocks, Inc. (via Sigma-Aldrich)1356905-39-9C₂₁H₂₆D₅N₃O₅410.53Purity: 99%.[4]
Santa Cruz Biotechnology, Inc.1356905-39-9C₂₁H₂₆D₅N₃O₅410.5
Clearsynth Canada INC.1356905-39-9C₂₁H₂₆D₅N₃O₅410.5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for method development and sample preparation.

PropertyValueSource
Formal Name ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-prolineCayman Chemical[1]
Synonyms N2-[(S)-1-Carboxy-3-phenyl-d5-propyl]-L-lysyl-L-proline, MK-521-d5Simson Pharma, Pharmaffiliates[2]
CAS Number 1356905-39-9Multiple Sources
Molecular Formula C₂₁H₂₆D₅N₃O₅Multiple Sources
Molecular Weight ~410.5 g/mol Multiple Sources
Solubility Soluble in Methanol and WaterCayman Chemical[1]
Storage Temperature 2-8°C RefrigeratorPharmaffiliates[2]

Mechanism of Action of Lisinopril: The Renin-Angiotensin System

This compound is the deuterated form of lisinopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Understanding the mechanism of action of lisinopril is crucial for researchers studying its pharmacokinetic and pharmacodynamic properties. Lisinopril exerts its effects by disrupting the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.

The diagram below illustrates the Renin-Angiotensin System and the point of inhibition by lisinopril.

RAS_pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor Angiotensin II Type 1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Lisinopril This compound (ACE Inhibitor) Lisinopril->ACE inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin System and the inhibitory action of Lisinopril.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of lisinopril quantification in biological matrices. Below are detailed protocols for its application.

Quantification of Lisinopril in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Lisinopril reference standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.1.2. Stock and Working Solutions

  • Lisinopril Stock Solution (1 mg/mL): Accurately weigh and dissolve lisinopril reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the lisinopril stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

4.1.3. Sample Preparation (Solid Phase Extraction)

  • Spiking: To 100 µL of human plasma, add a known amount of the this compound working solution. For calibration curve samples, add the corresponding lisinopril working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with an appropriate elution solvent (e.g., mobile phase).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4.1.4. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 4.5).

  • Flow Rate: As per column specifications (e.g., 0.5 mL/min).

  • Injection Volume: 5.0 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive, depending on the specific method.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lisinopril and this compound.

4.1.5. Data Analysis

Quantify the concentration of lisinopril in the plasma samples by calculating the peak area ratio of lisinopril to this compound and comparing it to the calibration curve.

Quantification of Lisinopril in Urine

While a detailed protocol was not found in the immediate search, the principles of using this compound as an internal standard for urine analysis are similar to that of plasma. Key differences in the protocol would likely involve the sample preparation step. Urine samples may require a dilution step and a different SPE or liquid-liquid extraction procedure to handle the different matrix effects. The mean recovery of lisinopril from urine has been reported to be around 74.08% using an HPLC method with fluorimetric detection.

Experimental Workflow and Data Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using this compound.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Biological Matrix (e.g., Plasma, Urine) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation (UPLC/HPLC) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration of Lisinopril Quantification->Result

Caption: A generalized workflow for the quantification of Lisinopril using this compound.

This technical guide provides a foundational understanding of the procurement and application of this compound for research and development purposes. For specific applications, it is recommended to consult the detailed product information from the chosen supplier and relevant scientific literature.

References

A Technical Guide to the Storage and Stability of (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile for (S)-Lisinopril-d5, a deuterated analog of Lisinopril. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical research, making a thorough understanding of its stability crucial for accurate quantification of Lisinopril in biological matrices.[1][2] The information presented here is compiled from manufacturer data sheets and scientific literature on the stability of Lisinopril.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of (S)-Lisinopril. Key physical and chemical data are summarized below.

PropertyValueReference
Chemical Name ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-proline[1]
CAS Number 1356905-39-9[1]
Molecular Formula C₂₁H₂₆D₅N₃O₅[1]
Molecular Weight 410.5 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Methanol and Water[1]

Recommended Storage and Shipping

The stability of this compound is contingent on appropriate storage conditions. Both the solid form and solutions require specific temperature and light protection to ensure integrity.

Solid Form

For long-term storage, the solid form of this compound should be kept in a well-sealed container, protected from moisture.

ConditionRecommendationStabilityReference
Long-Term Storage -20°C≥ 4 years[1]
Alternative Long-Term 2-8°C (Refrigerator)N/A[3]
Shipping Room temperature (may vary for international shipping)N/A[1]
Stock Solutions

The stability of this compound in solution is critical when it is used as an internal standard. It is recommended to prepare fresh solutions or store them under conditions that prevent degradation.

ConditionRecommendationStabilityReference
Short-Term Storage -20°C, protected from light1 month
Long-Term Storage -80°C, protected from light6 months

Stability Profile and Degradation

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Lisinopril, has been well-documented under various stress conditions. The degradation pathways of this compound are expected to be identical to those of Lisinopril.

Lisinopril is susceptible to degradation through hydrolysis, particularly in alkaline conditions.[1] Studies on Lisinopril dihydrate have shown that it is most sensitive to base hydrolysis, degrading almost completely and instantaneously in 0.1M NaOH at 25°C.[1] In acidic and neutral aqueous solutions, the primary degradation product identified is Lisinopril impurity D.[1]

Potential Degradation Pathways

The following diagram illustrates the key degradation susceptibilities of the Lisinopril molecule.

G cluster_conditions Stress Conditions cluster_molecule This compound cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., 0.1M HCl) Lisinopril This compound Acid->Lisinopril Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->Lisinopril Highly Susceptible Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Lisinopril Thermal Thermal Stress (e.g., 50°C) Thermal->Lisinopril Photolytic Photolytic Stress (e.g., UV light) Photolytic->Lisinopril ImpurityD Impurity D Lisinopril->ImpurityD Major Pathway (Acidic/Neutral) Other Other Degradants Lisinopril->Other

Caption: Susceptibility of Lisinopril to degradation under various stress conditions.

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for determining the stability of this compound. The following protocols are based on established methods for Lisinopril and can be adapted for the deuterated standard.

Preparation of Stock and Working Solutions

This protocol outlines the preparation of solutions for stability testing.

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent, such as HPLC-grade water or methanol, to achieve a final concentration of 100 µg/mL.[1]

  • Working Solutions: Prepare working solutions by diluting the stock solution with the relevant stress medium (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, or water) to the desired concentration for analysis.[1]

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating this compound from its potential degradation products.

ParameterConditionReference
Column C18 (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Water:Acetonitrile (80:17.5:2.5, v/v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 210 nm
Column Temp. 25°C[1]
Forced Degradation Study Workflow

Forced degradation studies are essential to understand the stability profile and to validate the stability-indicating nature of the analytical method.

G Start Prepare this compound Solution (e.g., 100 µg/mL in water) Stress Expose to Stress Conditions Start->Stress Acid Acidic Hydrolysis (0.1M HCl, 90°C, 4h) Stress->Acid Condition 1 Base Basic Hydrolysis (0.1M NaOH, 25°C, immediate) Stress->Base Condition 2 Oxidative Oxidative Degradation (3% H₂O₂, 25°C) Stress->Oxidative Condition 3 Thermal Thermal Degradation (50°C) Stress->Thermal Condition 4 Photolytic Photolytic Degradation (UV light, 254 nm) Stress->Photolytic Condition 5 Analysis Analyze by Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluate Evaluate Peak Purity and Identify Degradants (LC-MS/MS) Analysis->Evaluate End Establish Stability Profile Evaluate->End

Caption: Workflow for a forced degradation study of this compound.

Summary and Recommendations

This compound is a stable compound when stored under the recommended conditions. As a solid, it should be stored at -20°C for long-term stability. Stock solutions should be freshly prepared or stored at -80°C for up to six months, protected from light. The stability profile of this compound is expected to mirror that of Lisinopril, with a high susceptibility to basic hydrolysis. For any quantitative application, it is imperative to use a validated stability-indicating analytical method to ensure the integrity of the internal standard. Researchers should perform their own stability assessments for solutions prepared in their specific laboratory matrices and conditions.

References

Isotopic Labeling of Lisinopril: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information, including the general synthetic route for unlabeled lisinopril and a good understanding of the Renin-Angiotensin-Aldosterone System (RAAS) pathway. However, I am still missing the core component of the user's request: detailed, step-by-step experimental protocols for the synthesis of isotopically labeled lisinopril (deuterium or carbon-14). While I've found mentions of lisinopril-d5 as an internal standard, the actual synthesis procedure is not described. To create the in-depth technical guide with experimental protocols as requested, this information is crucial. I need to find sources that explicitly detail the synthetic methods for introducing isotopic labels into the lisinopril molecule, including reagents, reaction conditions, purification, and characterization data. I will continue with the original plan to synthesize the final answer based on the information I have, focusing on providing a comprehensive guide with the available data and noting the absence of detailed public-domain protocols for the isotopic labeling synthesis itself, while still providing a logical framework for how such a synthesis could be approached based on the known synthesis of the unlabeled compound.

Compile a detailed guide on the isotopic labeling of lisinopril, including an introduction to lisinopril and the application of its isotopically labeled forms. Describe the synthesis of unlabeled lisinopril as a basis for understanding labeling strategies. Propose logical strategies for introducing deuterium and carbon-14 labels into the lisinopril molecule based on the known synthesis route. Detail the Renin-Angiotensin-Aldosterone System (RAAS) pathway and create a DOT graph visualization. Present a table summarizing the analytical applications of isotopically labeled lisinopril with relevant quantitative data found in the search results. Structure the information into a coherent and in-depth technical guide format, including all mandatory visualizations and data tables, while clearly stating that specific, detailed public-domain protocols for the synthesis of labeled lisinopril are not readily available.

An in-depth exploration of isotopic labeling strategies, applications, and the underlying pharmacology of lisinopril for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isotopic labeling of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. The focus is on the application of stable isotope (deuterium) and radioactive isotope (carbon-14) labeled lisinopril in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. This document details the mechanism of action of lisinopril through the Renin-Angiotensin-Aldosterone System (RAAS), proposes synthetic strategies for isotopic labeling based on established routes for the unlabeled compound, and presents key analytical data from published literature.

Introduction to Lisinopril and Isotopic Labeling

Lisinopril is an ACE inhibitor used to treat hypertension, heart failure, and to improve survival after a heart attack. It functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Isotopically labeled compounds are indispensable tools in drug discovery and development. The introduction of isotopes like deuterium (²H or D) or carbon-14 (¹⁴C) into the lisinopril molecule allows researchers to trace its metabolic fate, quantify its concentration in biological matrices with high precision, and elucidate its mechanism of action.

Deuterium-labeled lisinopril (Lisinopril-d₅) is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Carbon-14 labeled lisinopril (¹⁴C-Lisinopril) is utilized in absorption, distribution, metabolism, and excretion (ADME) studies to track the drug and its metabolites throughout the body.

Synthesis of Isotopically Labeled Lisinopril

While detailed, publicly available experimental protocols for the synthesis of isotopically labeled lisinopril are scarce, a logical approach to their preparation can be derived from the well-established synthesis of unlabeled lisinopril. The core of lisinopril's structure is formed by the coupling of L-lysine and L-proline, followed by the introduction of a 1-carboxy-3-phenylpropyl group to the lysine moiety.

General Synthesis of Unlabeled Lisinopril

A common synthetic route for lisinopril involves the following key steps[1]:

  • Protection of L-lysine: The ε-amino group of L-lysine is protected, often with a trifluoroacetyl group.

  • Activation of the α-amino acid: The protected L-lysine is activated, for example, by forming an N-carboxyanhydride.

  • Coupling with L-proline: The activated, protected L-lysine is coupled with L-proline.

  • Reductive amination: The resulting dipeptide is reacted with ethyl 2-oxo-4-phenylbutyrate followed by catalytic hydrogenation to introduce the N-(1-carboxy-3-phenylpropyl) group.

  • Deprotection: The protecting group on the lysine side chain is removed to yield lisinopril.

Proposed Strategy for Deuterium Labeling (Lisinopril-d₅)

Lisinopril-d₅ is typically labeled on the phenyl ring of the 1-carboxy-3-phenylpropyl group. A plausible synthetic approach would involve the use of a deuterated starting material:

  • Starting Material: Phenyl-d₅-propionic acid or a suitable derivative.

  • Procedure: The synthesis would proceed similarly to the unlabeled route, but ethyl 2-oxo-4-(phenyl-d₅)butyrate would be used in the reductive amination step. This would incorporate the deuterated phenyl group into the final lisinopril molecule.

Proposed Strategy for Carbon-14 Labeling (¹⁴C-Lisinopril)

For ¹⁴C-labeling, the isotope can be introduced at various positions depending on the metabolic stability desired for the label. A common strategy is to label one of the carboxyl groups or the carbon backbone.

  • Starting Material: A ¹⁴C-labeled precursor such as K¹⁴CN or Ba¹⁴CO₃ could be used to synthesize a key intermediate like ¹⁴C-labeled L-lysine or ¹⁴C-labeled L-proline. Alternatively, a ¹⁴C-labeled phenylpropyl precursor could be synthesized.

  • Procedure: The ¹⁴C-labeled intermediate would then be incorporated into the synthetic scheme for lisinopril. Due to the handling of radioactivity, this synthesis requires specialized facilities and adherence to strict safety protocols.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This complex hormonal cascade is a critical regulator of blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H₂O Retention Blood_Vessels->Increased_BP Vasoconstriction Lisinopril Lisinopril (ACE Inhibitor) ACE ACE (Angiotensin-Converting Enzyme) Lisinopril->ACE Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril.

Experimental Workflows and Data

The use of isotopically labeled lisinopril is central to various experimental workflows in drug development, primarily for quantitative bioanalysis and metabolic profiling.

Quantitative Bioanalysis using Lisinopril-d₅

A typical workflow for the quantification of lisinopril in a biological matrix (e.g., plasma) using lisinopril-d₅ as an internal standard is as follows:

Bioanalysis_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Lisinopril-d₅ (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification (Ratio of Lisinopril to Lisinopril-d₅) LC_MS_Analysis->Quantification

Caption: Workflow for quantitative bioanalysis of lisinopril using a deuterated internal standard.

Quantitative Data from Analytical Methods

The following table summarizes key quantitative parameters from studies utilizing isotopically labeled lisinopril for analytical purposes.

ParameterMethodLabeled CompoundMatrixKey FindingsReference
Isotopic PurityNot specifiedLisinopril-d₅N/A≥99% deuterated forms (d₁-d₅)[2]
ApplicationLC-MS/MSLisinopril-d₅Human PlasmaInternal standard for bioequivalence studiesN/A
ApplicationADME Studies¹⁴C-LisinoprilN/AUsed to study metabolism in humansN/A

Conclusion

Isotopically labeled lisinopril, particularly deuterium and carbon-14 labeled forms, are critical for the robust evaluation of its pharmacokinetic and metabolic properties. While detailed synthetic protocols are not widely published, logical synthetic strategies can be devised based on the established chemistry of unlabeled lisinopril. The use of these labeled compounds in conjunction with sensitive analytical techniques like mass spectrometry provides invaluable data for drug development and regulatory submissions. The continued application of isotopic labeling will be essential for a deeper understanding of lisinopril's pharmacology and for the development of future cardiovascular therapies.

References

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), has emerged as a gold-standard technique for its sensitivity and specificity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the reliability of quantitative data. This technical guide delves into the core function of deuterated standards in mass spectrometry, elucidating their mechanism of action, practical application, and profound impact on data integrity.

The Challenge of Quantitative Accuracy in Mass Spectrometry

Quantitative analysis by LC-MS/MS relies on the principle that the measured signal intensity of an analyte is directly proportional to its concentration. However, several factors can disrupt this relationship, leading to inaccurate and imprecise results. These challenges include:

  • Sample Preparation Variability: Losses can occur at various stages, including extraction, evaporation, and reconstitution.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds in complex biological matrices (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation.

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume precision and detector response, can introduce errors.

To overcome these obstacles, the use of an appropriate internal standard (IS) is crucial. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the mass spectrometer. This is where deuterated standards play a pivotal role.

Deuterated Standards: The Gold Standard for Internal Standardization

Deuterated standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (²H or D). This subtle change in mass does not significantly alter the chemical properties of the molecule.

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry . A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Since the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample processing and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. Quantification is then based on the ratio of the analyte's signal to the deuterated standard's signal, rather than the absolute signal of the analyte alone. This ratio remains constant even if sample loss or matrix effects occur, as both the analyte and the internal standard are affected proportionally.

The following diagram illustrates the logical workflow of using a deuterated internal standard in a quantitative LC-MS/MS analysis.

G General Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Blood, Plasma) Spike Spike with Known Amount of Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration for Standards Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Unknown Samples Calibration_Curve->Quantification TCA_Cycle The Tricarboxylic Acid (TCA) Cycle Acetyl_CoA Acetyl-CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Methodological & Application

Application Note: Quantification of Lisinopril in Human Plasma using (S)-Lisinopril-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lisinopril in human plasma. The method utilizes (S)-Lisinopril-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, followed by a rapid chromatographic separation.

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of lisinopril in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred analytical technique for this application due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[1] This document provides a comprehensive protocol for the LC-MS/MS quantification of lisinopril in human plasma using this compound.

Chemical Information

CompoundCAS NumberMolecular FormulaMolecular Weight
(S)-Lisinopril83915-83-7C₂₁H₃₁N₃O₅405.49 g/mol
This compound1356905-39-9C₂₁H₂₆D₅N₃O₅410.52 g/mol

Experimental Protocol

Materials and Reagents
  • Lisinopril reference standard

  • This compound (Internal Standard)[2][3][4][5]

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)[6][7]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][6][7]

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

A solid-phase extraction method is employed to extract lisinopril and the internal standard from human plasma, ensuring a clean sample for injection into the LC-MS/MS system.

SPE_Workflow start Start: 100 µL Human Plasma add_is Add this compound (Internal Standard) start->add_is vortex Vortex Mix add_is->vortex load Load Plasma Sample onto SPE Cartridge vortex->load condition Condition SPE Cartridge (e.g., with Methanol then Water) condition->load wash1 Wash 1: Remove Polar Impurities load->wash1 wash2 Wash 2: Remove Less Polar Impurities wash1->wash2 elute Elute Lisinopril and IS (e.g., with Acetonitrile-based solvent) wash2->elute evaporate Evaporate Eluate to Dryness (under Nitrogen stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject LCMSMS_Workflow start Inject Reconstituted Sample hplc HPLC Separation (C18 Column) start->hplc esi Electrospray Ionization (ESI) (Negative Mode) hplc->esi q1 Quadrupole 1 (Q1): Precursor Ion Selection Lisinopril (m/z 404.3) Lisinopril-d5 (m/z 409.3) esi->q1 q2 Quadrupole 2 (Q2): Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3): Product Ion Selection (m/z 114.1) q2->q3 detector Detector q3->detector data Data Acquisition and Processing detector->data

References

Application Note: High-Throughput Analysis of Lisinopril in Human Plasma for Pharmacokinetic Studies Using (S)-Lisinopril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lisinopril in human plasma. The use of a stable isotope-labeled internal standard, (S)-Lisinopril-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies. The protocol involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation with a total run time of 2.0 minutes. This method demonstrates excellent linearity over a clinically relevant concentration range and has been successfully applied to pharmacokinetic studies in healthy volunteers.[1]

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] Deuterium-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. This compound is the ideal internal standard for the analysis of lisinopril. This document provides a detailed protocol for the determination of lisinopril in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Lisinopril reference standard (99.15% purity)[1]

    • This compound (Lisinopril-d5) internal standard (99.53% purity)[1]

  • Solvents and Chemicals:

    • HPLC-grade acetonitrile[1]

    • Ammonium formate[1]

    • Formic acid[1]

    • Milli-Q water or equivalent[1]

  • Sample Preparation Supplies:

    • Oasis HLB (1 mL, 30 mg) solid-phase extraction cartridges[1]

Instrumentation
  • Liquid Chromatography: A system capable of delivering reproducible gradients at high pressure.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, capable of multiple reaction monitoring (MRM).[1]

  • Chromatographic Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[1]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of lisinopril and this compound in water.

  • Working Solutions: Prepare working solutions by diluting the stock solutions in an appropriate solvent mixture (e.g., water/acetonitrile) to create calibration standards and quality control (QC) samples.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of human plasma, add the internal standard (this compound).

  • Conditioning: Condition the Oasis HLB SPE cartridges.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)[1]

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: As appropriate for the system.

    • Run Time: 2.0 minutes[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for both lisinopril and this compound.

Method Validation Data

The described method was validated for linearity, precision, accuracy, and recovery.[1]

Table 1: Linearity of the Method [1]

AnalyteConcentration Range (ng/mL)
Lisinopril0.50–250.0

Table 2: Precision and Accuracy [1]

Intra-batch Precision (% CV)Inter-batch Precision (% CV)
Lisinopril ≤5.26%Not explicitly stated, but method validated

Table 3: Recovery and Matrix Effect [1]

Extraction RecoveryIS-Normalized Matrix Factor
Lisinopril 96.6%–103.1%0.97 to 1.03

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Lisinopril Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Spiked with This compound (IS) spe 2. Solid-Phase Extraction (SPE) on Oasis HLB Cartridge plasma->spe elute 3. Elution and Evaporation spe->elute reconstitute 4. Reconstitution in Mobile Phase elute->reconstitute lc 5. Chromatographic Separation (Hypersil Gold C18) reconstitute->lc ms 6. Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms quant 7. Quantification using Lisinopril/IS Peak Area Ratio ms->quant pk 8. Pharmacokinetic Analysis quant->pk

Caption: Workflow for the quantification of lisinopril in human plasma.

Rationale for Using a Deuterated Internal Standard

Caption: this compound compensates for analytical variability.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, rapid, and sensitive approach for the quantification of lisinopril in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, which is essential for large-scale pharmacokinetic studies. The excellent performance characteristics of this method make it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Quantitative Analysis of Lisinopril in Human Plasma using (S)-Lisinopril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of lisinopril in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes (S)-Lisinopril-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Accurate determination of its concentration in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This protocol details a robust and sensitive LC-MS/MS method for the quantification of lisinopril, incorporating this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from plasma sample preparation to data acquisition and analysis.

Lisinopril_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Method Choose Method Spike->Method PP Protein Precipitation (e.g., Methanol) Method->PP SPE Solid-Phase Extraction (e.g., Oasis HLB) Method->SPE Centrifuge_PP Centrifuge PP->Centrifuge_PP Load_SPE Load SPE->Load_SPE Evaporate_PP Evaporate Supernatant Centrifuge_PP->Evaporate_PP Reconstitute_PP Reconstitute Evaporate_PP->Reconstitute_PP LC_Injection Inject into LC-MS/MS System Reconstitute_PP->LC_Injection Wash_SPE Wash Load_SPE->Wash_SPE Elute_SPE Elute Wash_SPE->Elute_SPE Evaporate_SPE Evaporate Eluate Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->LC_Injection Chromatography Chromatographic Separation (C18) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantify Lisinopril Concentration Calibration->Quantification

Figure 1: Experimental workflow for lisinopril analysis in human plasma.

Detailed Experimental Protocols

Two common and effective methods for sample preparation are presented: Protein Precipitation (PP) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PP)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, minimizing matrix effects and potentially improving sensitivity.

  • Sample Thawing and Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the spiked plasma sample. Vortex.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution (e.g., 20-80% B over 3 min)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

ParameterLisinoprilThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI, Positive or Negative
Precursor Ion (Q1) Positive: m/z 406.3Negative: m/z 404.3[1]Positive: m/z 411.3 (anticipated)Negative: m/z 409.3[1][2]
Product Ion (Q3) Positive: m/z 246.3[3]Negative: m/z 114.1[1][2]Positive: m/z 251.3 (anticipated)Negative: m/z 114.1[1][2]
Dwell Time 100-200 ms100-200 ms
Collision Energy (CE) To be optimized for the specific instrumentTo be optimized for the specific instrument
Declustering Potential (DP) To be optimized for the specific instrumentTo be optimized for the specific instrument

Note: Positive mode transitions are generally more common in the literature for lisinopril. The negative mode transition for Lisinopril-d5 has been reported, and the product ion is identical to that of lisinopril.[1][2] The positive mode transition for the d5-IS is anticipated based on the fragmentation of lisinopril.

Method Validation and Quantitative Data

A summary of typical validation parameters from published methods is provided below. These values can serve as a benchmark for method development and validation.

Calibration Curve and Linearity
Calibration Range (ng/mL)Correlation Coefficient (r²)Reference
1.03 - 206≥ 0.99[4]
1.29 - 129> 0.9946[5]
2 - 2000.9973 - 0.9998
0.50 - 250.0Not specified, but "excellent linearity"[2]
1.0 - 200≥ 0.9980
Precision and Accuracy
Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias or RE)Reference
QC Samples≤ 11%≤ 11%± 6.8%[4]
QC Samples< 11.3%< 11.3%< 7.0%[5]
QC Samples≤ 7.5%≤ 6.2%≤ 10.1% (intra-day), ± 6.8% (inter-day)
QC Samples≤ 5.26%≤ 5.26%Not specified[2]
Lower Limits of Quantification (LLOQ)
LLOQ (ng/mL)Reference
1.03[4]
1.29[5]
2.0
0.50[2]
1.0

Conclusion

This application note provides a detailed framework for the quantitative analysis of lisinopril in human plasma using this compound as an internal standard. The described protocols for sample preparation and LC-MS/MS analysis, along with the summarized performance data, offer a solid foundation for researchers to develop and validate a sensitive, specific, and reliable bioanalytical method. Adherence to these guidelines will facilitate accurate pharmacokinetic and clinical studies involving lisinopril.

References

Method Development for Lisinopril Bioequivalence Studies Using (S)-Lisinopril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the development and validation of an analytical method for lisinopril in human plasma, intended for use in bioequivalence studies. The described method utilizes a stable isotope-labeled internal standard, (S)-Lisinopril-d5, and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for quantification. This approach ensures high selectivity, sensitivity, and robustness, meeting the stringent requirements of regulatory agencies.

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. To ensure the therapeutic equivalence of generic formulations to the innovator product, regulatory bodies require bioequivalence studies. A critical component of these studies is a validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma.

This application note details a highly selective and sensitive LC-MS/MS method for the determination of lisinopril in human plasma. The use of this compound as an internal standard (IS) is crucial as it co-elutes with the analyte and compensates for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the method. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and the design of a bioequivalence study.

Analytical Method

Materials and Reagents
  • Lisinopril reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma (with K2-EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of lisinopril and this compound reference standards.

  • Dissolve each standard in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

  • Prepare working solutions of lisinopril for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Spike blank human plasma with the lisinopril working solutions to prepare calibration standards (CS) at concentrations ranging from 0.5 to 250 ng/mL.[1]

  • Prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

  • To 100 µL of plasma sample (CS, QC, or study sample), add 50 µL of the this compound internal standard working solution and vortex.[1]

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[1]

  • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[1]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[1]

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analytes with an appropriate volume of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of lisinopril and this compound.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Hypersil Gold C18 (50 mm x 3.0 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)[1]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 2.0 minutes[1]

Table 2: Mass Spectrometric Conditions

ParameterLisinoprilThis compound
Ionization Mode Negative Electrospray Ionization (ESI-)[1]Negative Electrospray Ionization (ESI-)[1]
Precursor Ion (Q1) m/z 404.3[1]m/z 409.3[1]
Product Ion (Q3) m/z 114.1[1]m/z 114.1[1]
Dwell Time 200 ms[1]200 ms[1]
Declustering Potential -85.0 V[1]-85.0 V[1]
Entrance Potential -12.0 V[1]-12.0 V[1]
Collision Energy -30.0 eV[1]-30.0 eV[1]
Collision Cell Exit Potential -10.0 V[1]-10.0 V[1]

Bioequivalence Study Protocol

Study Design

A typical bioequivalence study for lisinopril tablets is a single-dose, two-treatment, two-period, crossover study conducted in healthy adult subjects under fasting conditions.

Bioequivalence_Study_Design Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Period1 Period 1 Randomization->Period1 GroupA_P1 Group A: Receive Test Product Period1->GroupA_P1 GroupB_P1 Group B: Receive Reference Product Period1->GroupB_P1 Washout Washout Period (e.g., 2 weeks) GroupA_P1->Washout BloodSampling Serial Blood Sampling GroupA_P1->BloodSampling GroupB_P1->Washout GroupB_P1->BloodSampling Period2 Period 2 Washout->Period2 GroupA_P2 Group A: Receive Reference Product Period2->GroupA_P2 GroupB_P2 Group B: Receive Test Product Period2->GroupB_P2 GroupA_P2->BloodSampling GroupB_P2->BloodSampling Analysis Plasma Sample Analysis (LC-MS/MS) BloodSampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Bioequivalence Study Workflow

Study Conduct
  • Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers are enrolled after obtaining informed consent.

  • Dosing: Subjects are administered a single oral dose of the test or reference lisinopril formulation after an overnight fast.

  • Blood Sampling: Blood samples are collected in tubes containing K3EDTA at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[1]

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

  • Washout Period: A washout period of at least two weeks separates the two treatment periods.

  • Crossover: Subjects who received the test formulation in the first period receive the reference formulation in the second period, and vice versa.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for lisinopril from the plasma concentration-time data for each subject:

    • Cmax: Maximum observed plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

  • Statistical Analysis:

    • The Cmax and AUC values are log-transformed.

    • Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

    • The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC are calculated.

    • Bioequivalence is concluded if the 90% CIs for AUC(0-t) and Cmax fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following table summarizes the key quantitative data for the analytical method validation and a hypothetical bioequivalence study.

Table 3: Summary of Analytical Method and Bioequivalence Data

ParameterValue
Linearity Range 0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS
Pharmacokinetic Parameters (Hypothetical)
Cmax (ng/mL)Test: 95.2, Reference: 98.5
AUC(0-t) (ngh/mL)Test: 1250, Reference: 1280
AUC(0-inf) (ngh/mL)Test: 1300, Reference: 1335
90% Confidence Intervals (Hypothetical)
Cmax92.5% - 101.8%
AUC(0-t)94.7% - 102.3%

Logical Relationships in Method Validation

The successful validation of a bioanalytical method relies on the demonstration of several key parameters that ensure the reliability of the data generated.

Method_Validation_Relationships MethodValidation Bioanalytical Method Validation Selectivity Selectivity & Specificity MethodValidation->Selectivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability ReliableData Reliable & Reproducible Data Selectivity->ReliableData Accuracy->ReliableData Precision->ReliableData Sensitivity->ReliableData Linearity->ReliableData Recovery->ReliableData Stability->ReliableData

References

Application of (S)-Lisinopril-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and following myocardial infarction.[1][2] Therapeutic Drug Monitoring (TDM) of lisinopril can be beneficial in certain clinical situations, such as in patients with renal impairment or when assessing treatment adherence, to ensure optimal therapeutic outcomes and minimize dose-related side effects.[3][4] (S)-Lisinopril-d5, a deuterated analog of lisinopril, serves as an ideal internal standard (IS) for quantitative bioanalytical methods due to its similar physicochemical properties and distinct mass, enabling accurate and precise measurement of lisinopril in biological matrices.[5][6] This document provides detailed application notes and protocols for the determination of lisinopril in human plasma using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of lisinopril and the internal standard, this compound, from human plasma followed by analysis using a highly sensitive and selective LC-MS/MS system. The concentration of lisinopril in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PP) and solid-phase extraction (SPE).

a) Protein Precipitation (PP) Protocol [7][8]

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of methanol (or perchloric acid as per some protocols) to precipitate the plasma proteins.[7][8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 g for 5 minutes at 10°C.[5]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol [5]

SPE provides a cleaner extract, minimizing matrix effects and improving sensitivity.

  • To 100 µL of plasma, add 50 µL of the internal standard solution (this compound) and vortex for 30 seconds.[5]

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.[5]

  • Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[5]

  • Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[5]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC conditions for the separation of lisinopril.

ParameterCondition 1Condition 2
Column Inertsil ODS-3 (2.1 x 50 mm, 3 µm)[7]Hypersil Gold C18 (50 x 3.0 mm, 5 µm)[5]
Mobile Phase Methanol:Water (55:45, v/v) with 0.2% Formic Acid[7]Acetonitrile:5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)[5]
Flow Rate 0.2 mL/min (example, not specified)Not specified, typically 0.3-0.5 mL/min
Column Temp. Ambient (example)40°C (example)
Injection Vol. 5 µL (example)10 µL (example)
Run Time 2.5 min[7]2.0 min[5]
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[5][8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Lisinoprilm/z 406.3 → 246.3 (Positive)[9], m/z 404.3 → 114.1 (Negative)[6]
This compoundm/z 409.3 → 114.1 (Negative)[6]
Collision Energy Optimized for specific transitions, e.g., 23 eV[9]
Ion Source Temp. 120°C[9]
Desolvation Temp. 350°C[9]

Data Presentation

The following tables summarize the quantitative data from various validated methods for lisinopril analysis, which are representative of the performance expected when using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)
HPLC-MS/MS[7]1.03 - 206≥ 0.99
LC-MS/MS[8]2 - 2000.9973 - 0.9998
LC-MS/MS[9]1.0 - 200≥ 0.9980
LC-MS/MS[5]0.50 - 250.0> 0.99
LC/MS/MS[3]1.29 - 129> 0.9946

Table 2: Precision and Accuracy

Method ReferenceConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
HPLC-MS/MS[7]Quality Control Samples≤ 11%≤ 11%± 6.8%
LC-MS/MS[9]Quality Control Samples≤ 7.5%≤ 6.2%± 10.1% (Intra), ± 6.8% (Inter)
LC/MS/MS[3]1.29, 3.87, 19.36, 51.623.0 - 8.5%2.6 - 11.3%-3.9 to 3.0% (Intra), -4.4 to 7.0% (Inter)
LC-MS/MS[5]Quality Control Samples≤ 5.26%≤ 5.26%Not explicitly stated

Table 3: Recovery

Method ReferenceAnalyteRecovery (%)
LC-MS/MS[9]Lisinopril96%
LC/MS/MS[3]Lisinopril97.5 - 105.9%
LC-MS/MS[5]Lisinopril96.6 - 103.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 pp_reagent Add Methanol/Acid vortex1->pp_reagent add_buffer Add Buffer vortex1->add_buffer vortex2 Vortex pp_reagent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation vortex3 Vortex add_buffer->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 load_spe Load on SPE Cartridge centrifuge2->load_spe wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe dry_reconstitute Dry & Reconstitute elute_spe->dry_reconstitute dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_area_ratio Calculate Peak Area Ratio (Lisinopril / IS) data_processing->peak_area_ratio calibration_curve Compare to Calibration Curve peak_area_ratio->calibration_curve concentration Determine Lisinopril Concentration calibration_curve->concentration

Caption: Experimental workflow for lisinopril quantification.

logical_relationship cluster_instrument Instrumentation cluster_output Result lisinopril Lisinopril (Analyte) lcms LC-MS/MS lisinopril->lcms lisinopril_d5 This compound (Internal Standard) lisinopril_d5->lcms  Co-elution &  Differential Detection accuracy Accuracy lcms->accuracy precision Precision lcms->precision

Caption: Role of this compound in the analytical method.

References

Application Notes: High-Throughput Screening of Lisinopril Using (S)-Lisinopril-d5 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and following myocardial infarction.[1][2][[“]] High-throughput screening (HTS) assays are essential in drug discovery and development for rapidly evaluating large numbers of compounds. This application note describes a robust and sensitive high-throughput method for the quantification of lisinopril in biological matrices, employing (S)-Lisinopril-d5 as a stable, isotopically labeled internal standard to ensure accuracy and precision. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of analytes.[4][5]

Principle of the Assay

This high-throughput screening assay quantifies lisinopril in plasma samples. The method involves a simple and rapid protein precipitation step, followed by analysis using a fast gradient liquid chromatography system coupled to a tandem mass spectrometer. This compound is added to all samples and standards as an internal standard to correct for matrix effects and variations in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of lisinopril to this compound against a calibration curve.

Mechanism of Action of Lisinopril

Lisinopril inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][[“]][7] By blocking this conversion, lisinopril leads to decreased levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and reduced aldosterone secretion from the adrenal cortex.[[“]][7][8] The reduction in aldosterone leads to decreased sodium and water retention by the kidneys.[2][8]

Furthermore, ACE is also responsible for the breakdown of bradykinin, a potent vasodilator.[7] Inhibition of ACE by lisinopril leads to an accumulation of bradykinin, which further contributes to the vasodilation and blood pressure-lowering effects of the drug.[7]

Lisinopril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Lisinopril Lisinopril Lisinopril->ACE Inhibits Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of Lisinopril.

Experimental Protocols

Materials and Reagents
  • Lisinopril reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-performance liquid chromatography (HPLC) system capable of fast gradients

  • A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • To a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of protein precipitation solution (acetonitrile containing 1% formic acid and the internal standard, this compound, at a concentration of 50 ng/mL).

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lisinopril: m/z 406.2 → 258.2

    • This compound: m/z 411.2 → 263.2

  • Collision Energy: Optimized for each transition

  • Source Temperature: 500°C

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of lisinopril to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Calibration Standard (ng/mL)Peak Area Ratio (Lisinopril / this compound)
10.025
50.128
100.255
501.275
1002.560
2506.410
50012.850
Pharmacokinetic Parameters of Lisinopril

The following table summarizes key pharmacokinetic parameters of lisinopril in healthy adults.

ParameterValueReference
Bioavailability25% (highly variable, 6-60%)[4]
Time to Peak Concentration (Tmax)6-8 hours[1][[“]]
Half-life (t1/2)~12 hours
Protein BindingDoes not bind to plasma proteins[1]
MetabolismNot metabolized[1]
ExcretionExcreted unchanged in the urine[1]

High-Throughput Screening Workflow

The following diagram illustrates the workflow for the high-throughput screening of lisinopril.

HTS_Workflow Compound_Library Compound Library (96/384-well plates) Sample_Preparation Automated Sample Preparation (Protein Precipitation) Compound_Library->Sample_Preparation LC_MSMS_Analysis Fast LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Data_Processing Automated Data Processing (Peak Integration & Quantification) Data_Acquisition->Data_Processing Hit_Identification Hit Identification (Concentration > Threshold) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

Caption: High-Throughput Screening Workflow.

Conclusion

This application note provides a detailed protocol for the high-throughput screening of lisinopril in biological matrices using this compound as an internal standard. The described LC-MS/MS method is rapid, sensitive, and robust, making it suitable for the analysis of a large number of samples in a drug discovery or clinical research setting. The use of an isotopically labeled internal standard ensures high accuracy and precision of the quantitative results.

References

Application Note: Quantification of Lisinopril in Human Urine using (S)-Lisinopril-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lisinopril in human urine samples. The use of a stable isotope-labeled internal standard, (S)-Lisinopril-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol, adapted from established methods for biological matrices, involves a straightforward sample preparation followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable lisinopril quantification in urine.

Introduction

Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It works by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Monitoring the urinary excretion of lisinopril is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS methodology employing this compound as an internal standard for the accurate quantification of lisinopril in human urine. The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample extraction and ionization, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Lisinopril analytical standard

  • This compound internal standard (IS)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Sample Preparation

A simple and efficient solid-phase extraction (SPE) protocol is employed for the cleanup of urine samples.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Spiking: To 1.0 mL of the supernatant, add the internal standard (this compound) to a final concentration of 100 ng/mL.

  • SPE Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

  • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 2.0 minutes

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lisinopril: m/z 404.3 → 114.1

    • This compound (IS): m/z 409.3 → 114.1

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of lisinopril in human urine.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery based on established guidelines.

ParameterResult
Linearity Range 0.50–250.0 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (% CV) ≤ 5.26%
Inter-day Precision (% CV) ≤ 5.26%
Extraction Recovery 96.6% - 103.1%

Table 1: Summary of Method Validation Parameters.

Chromatograms

The use of this compound as an internal standard ensures accurate quantification even in the presence of matrix effects. The chromatographic conditions provide a short run time of 2.0 minutes, allowing for high-throughput analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spike_is Spike with this compound urine_sample->spike_is spe Solid-Phase Extraction spike_is->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for lisinopril quantification in urine.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Lisinopril Lisinopril Lisinopril->ACE Inhibition

Caption: Mechanism of action of Lisinopril.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of lisinopril in human urine. The simple sample preparation and rapid analysis time make this method well-suited for a variety of research applications. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the highest quality data.

Application Note: Solid Phase Extraction Protocol for Lisinopril and (S)-Lisinopril-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and heart attacks. Accurate and reliable quantification of lisinopril and its stable isotope-labeled internal standard, (S)-Lisinopril-d5, in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers excellent sample clean-up and concentration of analytes prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of lisinopril and this compound from human plasma using a mixed-mode cation exchange SPE sorbent.

Principle of the Method

This protocol utilizes a mixed-mode solid phase extraction (SPE) strategy, which combines both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and sample cleanup.[1] Lisinopril, an amphoteric molecule, can be retained on a mixed-mode cation exchange (MCX) sorbent. The protocol involves conditioning the SPE sorbent, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analytes of interest. This compound is used as an internal standard to ensure accuracy and precision in quantification.

Experimental Protocols

Materials and Reagents

  • Lisinopril reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (deionized or Milli-Q)

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Centrifuge

  • SPE manifold

Internal Standard Spiking Solution Preparation

Prepare a stock solution of this compound in methanol. From this stock solution, prepare a working spiking solution at an appropriate concentration for addition to the plasma samples.

Sample Pre-treatment

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of the this compound internal standard spiking solution.

  • Add 500 µL of 4% formic acid in water and vortex for 30 seconds to precipitate proteins.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid Phase Extraction (SPE) Procedure

The SPE procedure should be performed using a vacuum manifold.

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% formic acid in water.

  • Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the lisinopril and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

Table 1: Solid Phase Extraction Protocol Summary

StepReagent/SolventVolumePurpose
Sample Pre-treatment
Plasma Sample-500 µLBiological matrix
This compound ISSpiking Solution50 µLInternal Standard
Protein Precipitation4% Formic Acid in Water500 µLPrecipitate proteins
SPE Procedure
Conditioning 1Methanol1 mLWet the sorbent
Conditioning 2Water1 mLRemove methanol
Equilibration4% Formic Acid in Water1 mLPrepare sorbent for loading
LoadingPre-treated supernatant~1 mLLoad sample
Washing 12% Formic Acid in Water1 mLRemove polar interferences
Washing 2Methanol1 mLRemove non-polar interferences
Elution5% NH4OH in Methanol1 mLElute analytes
Post-Elution
ReconstitutionMobile Phase100 µLPrepare for injection

Table 2: Typical LC-MS/MS Parameters for Lisinopril Analysis

ParameterCondition
LC Conditions
ColumnC18 analytical column
Mobile PhaseAcetonitrile/water (60:40, v/v) with 20 mM acetic acid
Flow Rate0.5 mL/min
Injection Volume10 µL
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Lisinopril Transitionm/z 406.2 → 258.2
This compound Transitionm/z 411.2 → 263.2

Note: LC-MS/MS parameters may need to be optimized for specific instrumentation.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction plasma 1. Plasma Sample (500 µL) add_is 2. Add this compound IS (50 µL) plasma->add_is precipitate 3. Add 4% Formic Acid (500 µL) & Vortex add_is->precipitate centrifuge 4. Centrifuge (10,000 rpm, 10 min) precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 8. Load Supernatant supernatant->load condition 6. Condition Cartridge (Methanol, Water) equilibrate 7. Equilibrate Cartridge (4% Formic Acid) wash1 9. Wash 1 (2% Formic Acid) load->wash1 wash2 10. Wash 2 (Methanol) wash1->wash2 elute 11. Elute Analytes (5% NH4OH in Methanol) wash2->elute evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute (Mobile Phase, 100 µL) evaporate->reconstitute analyze 14. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid phase extraction of lisinopril from human plasma.

The described solid phase extraction protocol provides a robust and reliable method for the extraction of lisinopril and its deuterated internal standard from human plasma. The use of a mixed-mode cation exchange sorbent allows for effective removal of endogenous interferences, resulting in a clean extract suitable for sensitive and accurate quantification by LC-MS/MS. This protocol is well-suited for applications in clinical and pharmaceutical research where precise measurement of lisinopril is required.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Lisinopril and its d5-Isotopologue in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

[DATE]: October 29, 2025

Abstract

This application note presents a robust and sensitive method for the chromatographic separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor lisinopril and its deuterated isotopologue, lisinopril-d5, in human plasma. The method utilizes reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS). Lisinopril-d5 serves as an internal standard for the accurate quantification of lisinopril. The sample preparation involves a straightforward solid-phase extraction (SPE) protocol, ensuring high recovery and minimal matrix effects. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.

Introduction

Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2] Accurate determination of its concentration in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as lisinopril-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.[3] Due to their identical physicochemical properties, chromatographic co-elution of lisinopril and lisinopril-d5 is expected.[3] Therefore, their differentiation relies on the mass difference detected by the mass spectrometer. This note details a validated LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • Lisinopril reference standard (99.15% purity)[3][4]

  • Lisinopril-d5 internal standard (99.53% purity)[3][4]

  • HPLC-grade acetonitrile and methanol[3][4]

  • Ammonium formate and formic acid[3][4]

  • Milli-Q or equivalent purified water

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)[3][4]

Instrumentation
  • A UPLC system, such as a Shimadzu HPLC system (Kyoto, Japan) consisting of a binary LC-20 CE prominence pump, autosampler (SIL-HTc), a solvent degasser (DGU-20A3 Prominence), and a temperature-controlled column compartment (CTO-10ASVP) was used.[3]

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

The chromatographic conditions were optimized for the efficient elution and separation of lisinopril from endogenous plasma components.

ParameterValue
Column Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 5.0 mM ammonium formate (pH 4.5, adjusted with 0.1% formic acid) (85:15, v/v)[3]
Flow Rate 0.5 mL/min
Column Temperature 30 °C[3]
Injection Volume 10 µL
Run Time 2.0 minutes[3]
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ionization mode using multiple reaction monitoring (MRM).

ParameterLisinoprilLisinopril-d5
Ionization Mode ESI Negative[3][4]ESI Negative[3][4]
Precursor Ion (m/z) 404.3[3][4]409.3[3][4]
Product Ion (m/z) 114.1[3][4]114.1[3][4]
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of lisinopril and lisinopril-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the lisinopril stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare working solutions for quality control samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation Workflow

G Sample Preparation Workflow plasma 100 µL Human Plasma Sample is_spike Spike with Lisinopril-d5 Internal Standard plasma->is_spike vortex1 Vortex Mix is_spike->vortex1 spe_load Load onto Conditioned SPE Cartridge vortex1->spe_load spe_wash1 Wash with 1 mL Water spe_load->spe_wash1 spe_wash2 Wash with 1 mL 5% Methanol in Water spe_wash1->spe_wash2 spe_elute Elute with 1 mL Methanol spe_wash2->spe_elute evaporate Evaporate Eluate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject G Analytical Method Logic cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Purification & Concentration UPLC UPLC System SPE->UPLC Injection Column C18 Column UPLC->Column Elution MSMS Tandem MS Column->MSMS Ionization Data Data Analysis MSMS->Data Quantification

References

Troubleshooting & Optimization

Technical Support Center: (S)-Lisinopril-d5 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Lisinopril-d5 as an internal standard to address matrix effects in the LC-MS analysis of lisinopril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for lisinopril quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as lisinopril, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1] For a hydrophilic compound like lisinopril, matrix components like phospholipids and salts can significantly interfere with its ionization in the mass spectrometer source, compromising the reliability of the analytical method.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for lisinopril. The underlying principle is that a SIL internal standard is chemically identical to the analyte and will therefore have nearly the same extraction efficiency and chromatographic retention time.[2] Consequently, it experiences the same degree of matrix effects (ion suppression or enhancement) as the unlabeled lisinopril. By calculating the peak area ratio of lisinopril to this compound, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q3: What are the key considerations when using a deuterated internal standard like this compound?

A3: When using deuterated internal standards, it is crucial to consider the following:

  • Isotopic Purity: The this compound should have high isotopic purity to avoid any contribution to the lisinopril signal.

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the native analyte to ensure they are subjected to the same matrix effects. However, slight shifts in retention time due to the deuterium isotope effect can sometimes occur.

  • Stability: Deuterated standards are generally stable, but it's important to assess their stability in the storage solvent and throughout the analytical process to prevent any back-exchange of deuterium for hydrogen.

Q4: What are the common sample preparation techniques to minimize matrix effects for lisinopril analysis?

A4: The most common sample preparation techniques for lisinopril in biological matrices are:

  • Solid-Phase Extraction (SPE): This technique is effective in removing a significant portion of matrix interferences, such as phospholipids and salts, providing a cleaner extract.[3]

  • Protein Precipitation (PPT): A simpler and faster method where a solvent like acetonitrile or methanol is used to precipitate and remove proteins from the sample. While efficient at protein removal, it may not effectively remove other matrix components like phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its partitioning between two immiscible liquid phases.

The choice of method depends on the required sensitivity, throughput, and the complexity of the sample matrix.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of lisinopril using this compound.

Problem 1: High variability in this compound peak area across a sample batch.

  • Possible Cause A: Inconsistent sample preparation.

    • Solution: Ensure thorough vortexing after adding the internal standard to each sample. For SPE, verify that the conditioning, loading, washing, and elution steps are performed consistently for all samples. For PPT, ensure the solvent-to-sample ratio and vortexing time are uniform.

  • Possible Cause B: Ion source contamination.

    • Solution: A gradual decrease in the internal standard signal throughout the run may indicate ion source contamination. Clean the ion source, transfer capillary, and other components of the MS inlet as per the manufacturer's instructions.

  • Possible Cause C: Inconsistent matrix effects.

    • Solution: While this compound is used to correct for matrix effects, extreme variations between samples can still impact the signal. Re-evaluate the sample preparation method to ensure more effective removal of interfering matrix components. Consider a more rigorous cleanup step, such as switching from PPT to SPE.

Problem 2: Poor peak shape or splitting for lisinopril and/or this compound.

  • Possible Cause A: Chromatographic issues.

    • Solution:

      • Check the column for degradation or contamination. A guard column can help extend the analytical column's life.

      • Ensure the mobile phase composition is correct and freshly prepared. For lisinopril, which is a polar compound, ensure proper pH control of the mobile phase to maintain a consistent ionization state.

      • Inject a standard solution of lisinopril and this compound in a clean solvent to confirm the issue is not with the instrument or column itself.

  • Possible Cause B: Sample solvent effects.

    • Solution: The composition of the solvent used to reconstitute the final extract can affect peak shape. If the reconstitution solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion. Try to match the reconstitution solvent to the initial mobile phase composition as closely as possible.

Problem 3: Inaccurate quantification despite using this compound.

  • Possible Cause A: Non-co-elution of lisinopril and this compound.

    • Solution: A slight difference in retention times between the analyte and the deuterated internal standard can expose them to different matrix environments, leading to differential matrix effects. Optimize the chromatographic conditions (e.g., gradient profile, mobile phase composition) to achieve co-elution.

  • Possible Cause B: Cross-contribution from the internal standard to the analyte signal (or vice-versa).

    • Solution: Verify the isotopic purity of the this compound standard. Check the mass spectrometry data for any isotopic contribution from the internal standard to the analyte's MRM transition and correct for it in the data processing if necessary.

  • Possible Cause C: The internal standard does not compensate for the matrix effect adequately.

    • Solution: In some cases, even a stable isotope-labeled internal standard may not perfectly mimic the behavior of the analyte, especially in highly complex matrices. A more thorough sample cleanup is recommended. Evaluate different SPE sorbents or LLE conditions to find the most effective method for your specific matrix.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Lisinopril Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)IS-Normalized Matrix FactorReference
Solid-Phase Extraction96.6 - 103.1Not explicitly stated0.97 - 1.03[4][5]
Protein Precipitation (Methanol)~80Not explicitly stated-[6]
Liquid-Liquid Extraction96Ion Suppression: 7.6-[7]

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol (Example)

This protocol is based on a method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[4][5]

  • Sample Pre-treatment: To 100 µL of plasma, add the working solution of this compound.

  • SPE Cartridge Conditioning: Condition a Waters Oasis HLB (1 mL, 30 mg) cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1.0 mL of the mobile phase (e.g., acetonitrile-5.0 mM ammonium formate, pH 4.5 (85:15, v/v)).

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

2. Protein Precipitation (PPT) Protocol (Example)

This protocol is a general procedure for protein precipitation.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the working solution of this compound.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Visualizations

Matrix Effect Mitigation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification cluster_key Key BiologicalSample Biological Sample (e.g., Plasma) AddIS Add this compound BiologicalSample->AddIS Extraction Extraction (SPE or PPT) AddIS->Extraction CleanExtract Clean Extract Extraction->CleanExtract LCMS LC-MS/MS Analysis CleanExtract->LCMS Data Peak Area Data (Lisinopril & Lisinopril-d5) LCMS->Data Ratio Calculate Peak Area Ratio (Lisinopril / Lisinopril-d5) Data->Ratio Concentration Determine Concentration Ratio->Concentration k1 Sample Preparation k2 Analysis k3 Quantification

Caption: Workflow for mitigating matrix effects using this compound.

Troubleshooting Logic for Inaccurate Quantification Start Inaccurate Quantification Observed CheckCoelution Check Chromatographic Co-elution Start->CheckCoelution OptimizeChroma Optimize Chromatography (Gradient, Mobile Phase) CheckCoelution->OptimizeChroma No CheckPurity Check Isotopic Purity of Internal Standard CheckCoelution->CheckPurity Yes Revalidate Re-validate Method OptimizeChroma->Revalidate CorrectContribution Correct for Isotopic Contribution CheckPurity->CorrectContribution Impure ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckPurity->ImproveCleanup Pure CorrectContribution->Revalidate ImproveCleanup->Revalidate

Caption: Troubleshooting guide for inaccurate quantification.

References

Technical Support Center: (S)-Lisinopril-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing mass spectrometer parameters for the analysis of (S)-Lisinopril-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometer settings for this compound analysis?

A1: For quantitative analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) is recommended. The positive ion mode is typically used for lisinopril analysis.[1][2][3]

Q2: What are the specific MRM transitions for (S)-Lisinopril and this compound?

A2: The MRM transitions can vary slightly between instruments, but common transitions are summarized in the table below. It is crucial to optimize these transitions on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
(S)-Lisinopril406.3246.3Positive[3]
This compound409.3114.1Negative[4]

Note: One study reported a negative ionization mode for Lisinopril-d5 with a product ion of m/z 114.1.[4] It is advisable to test both polarities to determine the optimal response on your system.

Q3: What type of liquid chromatography (LC) conditions are suitable for this compound analysis?

A3: Reversed-phase chromatography is the standard approach for lisinopril analysis. A C18 column is commonly used.[1][4][5] Mobile phases typically consist of an aqueous component with an organic modifier like acetonitrile or methanol. Acidic modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and ionization efficiency.[1][5][6]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing for (S)-Lisinopril and this compound.

  • Possible Cause: Suboptimal mobile phase pH. Lisinopril is an amphoteric molecule, and its retention and peak shape are sensitive to pH.

  • Troubleshooting Steps:

    • Ensure the mobile phase is acidic. A pH of around 2.9 has been shown to be effective.[5]

    • Experiment with different acidic modifiers (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid) and concentrations to optimize peak symmetry.[1][6]

    • Verify the health of your analytical column. A guard column can help protect the analytical column from contaminants.

Issue 2: Low sensitivity or poor ionization of this compound.

  • Possible Cause: Inefficient spray formation or suboptimal ion source parameters.

  • Troubleshooting Steps:

    • Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

    • Check for and clean any contamination in the ion source.

    • While positive mode is common for lisinopril, one study reported negative mode for lisinopril-d5.[4] It may be beneficial to evaluate both polarities.

    • The addition of a post-column reagent, such as a weak base, has been shown to enhance the signal in some applications.[1]

Issue 3: Inconsistent results or poor reproducibility when using this compound as an internal standard.

  • Possible Cause: Matrix effects or issues with the deuterated internal standard itself. Deuterated internal standards are generally reliable but can sometimes exhibit different behavior from the unlabeled analyte.[7][8][9]

  • Troubleshooting Steps:

    • Matrix Effects: Dilute the sample to minimize the impact of co-eluting matrix components that can cause ion suppression or enhancement.[9][10] A thorough sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering substances.[4][6]

    • Chromatographic Separation: Ensure that (S)-Lisinopril and this compound are co-eluting perfectly. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[11] If there is a slight separation, it could lead to differential matrix effects. Adjusting the chromatographic gradient or mobile phase composition may be necessary to ensure co-elution.

    • Isotopic Purity: Verify the isotopic purity of the this compound standard to ensure there is no significant contribution to the analyte's signal.

Issue 4: Crosstalk between the analyte and internal standard channels.

  • Possible Cause: The precursor or product ion of the analyte is interfering with the internal standard's MRM transition, or vice-versa.

  • Troubleshooting Steps:

    • Infuse a high concentration of (S)-Lisinopril and monitor the this compound MRM transition to check for any signal.

    • Infuse a high concentration of this compound and monitor the (S)-Lisinopril MRM transition.

    • If crosstalk is observed, you may need to select a different product ion for one of the compounds that is more specific.

Experimental Protocols

LC-MS/MS Method for Lisinopril in Human Plasma [3]

  • Sample Preparation: To 1.0 mL of plasma, add the internal standard (ramipril was used in this study, but this compound would be substituted here) and extract with 4 mL of tert-butyl methyl ether. The sample is then reconstituted in 60 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: Atlantis dC18 reversed-phase column.

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (30:70, v/v).

    • Flow Rate: 0.30 mL/minute.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray.

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lisinopril: m/z 406.3 → 246.3

    • Collision Energy: 23 eV.

    • Ion Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility cluster_invisible_edges start Issue Detected check_ph Check Mobile Phase pH optimize_source Optimize Ion Source Parameters check_matrix Investigate Matrix Effects optimize_modifier Optimize Acidic Modifier check_ph->optimize_modifier check_column Check Column Health optimize_modifier->check_column clean_source Clean Ion Source optimize_source->clean_source check_polarity Evaluate Both Polarities clean_source->check_polarity check_coelution Confirm Analyte/IS Co-elution check_matrix->check_coelution verify_purity Verify IS Purity check_coelution->verify_purity

References

Troubleshooting poor peak shape for lisinopril and (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of lisinopril and its deuterated internal standard, (S)-Lisinopril-d5. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing peak tailing for both lisinopril and this compound?

A1: Peak tailing for lisinopril and its internal standard is a common issue and can be attributed to several factors, primarily related to secondary interactions with the stationary phase or active sites in the LC system. Lisinopril, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing peaks[1][2]. Another potential cause is the interaction of lisinopril's functional groups (amines, carboxylic acids) with metal ions present in the LC system, such as the column hardware, frits, or tubing, which can cause chelation and result in poor peak shape[3].

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role in controlling the ionization state of lisinopril and minimizing silanol interactions. Lisinopril has multiple pKa values (1.63, 3.13, 7.13, and 10.75)[4]. Operating at a lower pH (e.g., around 2-3) will ensure that the silanol groups are protonated and less likely to interact with the protonated amine groups of lisinopril.

  • Use of Mobile Phase Additives: Incorporating an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can help to mask the silanol groups and improve peak shape[5]. However, be aware that TFA can cause ion suppression in the mass spectrometer. If using TFA, a post-column addition of a weak base like ammonia may be necessary to counteract this effect[5]. Adding a buffer salt, such as ammonium formate, can also help by competing with the analyte for interaction with the residual silanols[2].

  • Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of accessible silanol groups. Alternatively, columns with different stationary phase chemistries, such as those designed for polar compounds, might provide better peak shapes[6].

  • System Passivation: To mitigate interactions with metal components, you can try passivating the system by repeatedly injecting a high-concentration standard of your analyte or a chelating agent like EDTA[3]. This can help to saturate the active sites.

Q2: My lisinopril peak is broad or split, while the internal standard peak looks fine. What could be the cause?

A2: If you observe a broad or split peak for lisinopril but not for its deuterated internal standard, the issue is likely related to the conformational isomers of lisinopril. Due to the presence of a proline-like moiety, lisinopril can exist as an equilibrium mixture of cis and trans conformers[7][8]. At certain temperatures and chromatographic conditions, the interconversion between these two isomers can be slow enough to be partially separated on the column, resulting in a broadened or split peak[7][8]. The deuterated standard may not exhibit this to the same extent due to slight differences in its chemical properties or because its lower concentration makes the peak shape issue less apparent.

Troubleshooting Steps:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can increase the rate of interconversion between the cis and trans isomers. This causes the two conformer peaks to coalesce into a single, sharper peak[7][8].

  • Optimize Flow Rate: Lowering the mobile phase flow rate can sometimes improve the resolution between the two isomers, but for the purpose of a single sharp peak, a slightly higher flow rate in conjunction with elevated temperature might be more effective in promoting on-column interconversion.

  • Adjust Mobile Phase Composition: The organic modifier and pH of the mobile phase can influence the equilibrium and interconversion rate of the isomers[7]. Experiment with different organic solvents (e.g., methanol vs. acetonitrile) and fine-tune the pH to find conditions that favor a single conformation or rapid interconversion.

Q3: I'm experiencing peak fronting for lisinopril. What is the likely cause and how can I fix it?

A3: Peak fronting is most commonly caused by overloading the analytical column[9]. This happens when the concentration of the injected sample is too high for the column's capacity, leading to a saturation of the stationary phase at the point of injection.

Troubleshooting Steps:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample and inject a smaller amount of the analyte onto the column[9].

  • Increase Column Capacity: If you cannot dilute the sample, consider using a column with a larger internal diameter or a longer length to increase the loading capacity[9].

  • Check Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can also cause peak fronting. Ensure that your sample solvent is as close in composition to the initial mobile phase as possible.

Experimental Protocols

Below are example experimental protocols that can be used as a starting point for troubleshooting poor peak shape.

Table 1: Example LC-MS/MS Method Parameters for Lisinopril Analysis

ParameterCondition 1: General PurposeCondition 2: High Temperature for Isomer Coalescence
LC System Standard HPLC or UHPLC systemThermostatted UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5-95% B over 5 minutes10-90% B over 4 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 30 °C50 °C
Injection Volume 5 µL2 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Negative Electrospray Ionization (ESI-)[4]
MRM Transition Lisinopril: m/z 406.2 -> 291.2Lisinopril: m/z 404.3 -> 114.1[4][10]
This compound: m/z 411.2 -> 296.2This compound: m/z 409.3 -> 114.1[4][10]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for lisinopril.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Broadening, Splitting, Fronting) check_tailing Is the peak tailing? start->check_tailing check_broad_split Is the peak broad or split? check_tailing->check_broad_split No tailing_causes Potential Causes: - Secondary Silanol Interactions - Metal Chelation check_tailing->tailing_causes Yes check_fronting Is the peak fronting? check_broad_split->check_fronting No broad_split_causes Potential Cause: - Slow Interconversion of cis/trans Isomers check_broad_split->broad_split_causes Yes fronting_causes Potential Cause: - Column Overload check_fronting->fronting_causes Yes end_node Peak Shape Improved check_fronting->end_node No tailing_solutions Solutions: 1. Lower Mobile Phase pH (e.g., 2-3) 2. Add Mobile Phase Modifier (Formic Acid, Ammonium Formate) 3. Use End-capped Column 4. Passivate LC System tailing_causes->tailing_solutions tailing_solutions->end_node broad_split_solutions Solutions: 1. Increase Column Temperature (e.g., 40-60 °C) 2. Adjust Flow Rate 3. Modify Mobile Phase Composition broad_split_causes->broad_split_solutions broad_split_solutions->end_node fronting_solutions Solutions: 1. Reduce Sample Concentration 2. Use Higher Capacity Column 3. Match Sample Solvent to Mobile Phase fronting_causes->fronting_solutions fronting_solutions->end_node

Caption: Troubleshooting workflow for poor peak shape in lisinopril analysis.

References

Minimizing ion suppression in lisinopril assays with (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lisinopril assays utilizing (S)-Lisinopril-d5 as an internal standard. Our focus is on minimizing ion suppression to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing ion suppression in my lisinopril LC-MS/MS assay?

A1: Ion suppression in electrospray ionization (ESI) mass spectrometry is a common phenomenon where co-eluting matrix components from your sample (e.g., plasma, urine) interfere with the ionization of your analyte, lisinopril. This leads to a decreased signal intensity and can compromise the accuracy and sensitivity of your assay. Common culprits include phospholipids, salts, and metabolites from the biological matrix. The presence of these interfering species can alter the droplet formation and solvent evaporation process in the ESI source, thereby reducing the number of charged lisinopril ions that reach the mass analyzer.

Q2: How does using this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally and chemically almost identical to lisinopril, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the unlabeled analyte.[1] By calculating the peak area ratio of lisinopril to this compound, the variability introduced by ion suppression can be effectively normalized, leading to more accurate and precise quantification. This correction is most effective when the analyte and the internal standard completely co-elute.

Q3: What are the primary strategies to reduce ion suppression at the sample preparation stage?

A3: The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering your analyte. The two most common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simpler, faster method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.

  • Solid-Phase Extraction (SPE): Generally provides a cleaner extract by selectively adsorbing the analyte onto a solid sorbent and washing away interferences. SPE is often more effective at reducing matrix effects compared to PPT.[2]

Q4: Can chromatographic conditions be optimized to avoid ion suppression?

A4: Yes, chromatographic separation is a powerful tool to mitigate ion suppression. By adjusting the mobile phase composition, gradient profile, and choice of HPLC column, you can achieve chromatographic separation between lisinopril and the interfering matrix components. If the interfering compounds do not co-elute with lisinopril, they will not suppress its ionization.

Q5: How can I confirm that ion suppression is affecting my assay?

A5: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3][4][5] This involves infusing a constant flow of a lisinopril solution into the LC eluent, after the column and before the mass spectrometer, while injecting a blank, extracted matrix sample. A dip in the otherwise stable baseline signal for lisinopril indicates a retention time at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guide

This guide addresses common issues encountered during lisinopril assays and provides a systematic approach to resolving them.

Issue 1: Low or Inconsistent Lisinopril Signal Intensity

Potential Cause Troubleshooting Step Rationale
Significant Ion Suppression 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of lisinopril. 2. Improve sample cleanup. If using PPT, consider switching to a suitable SPE protocol. 3. Optimize chromatography. Adjust the gradient to better separate lisinopril from the suppression zone.A cleaner sample or better chromatographic separation will reduce the concentration of interfering molecules co-eluting with your analyte.
Poor Extraction Recovery 1. Evaluate the recovery of your extraction method. Compare the peak area of lisinopril in a pre-spiked extracted sample to a post-spiked extracted sample. 2. Optimize the SPE protocol (e.g., conditioning, loading, washing, and elution steps). 3. For PPT, experiment with different precipitation solvents (e.g., acetonitrile vs. methanol).Inefficient extraction leads to a loss of analyte before it reaches the detector. Optimizing the extraction protocol ensures maximum recovery.
Suboptimal MS Parameters 1. Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of lisinopril. 2. Verify MRM transitions and collision energies for both lisinopril and this compound.Mass spectrometer settings directly impact ionization efficiency and signal intensity. These parameters can drift and may require periodic re-optimization.

Issue 2: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Step Rationale
Inconsistent Matrix Effects 1. Ensure co-elution of lisinopril and this compound. The SIL internal standard can only compensate for matrix effects if it experiences them at the same time as the analyte. 2. Improve sample cleanup to reduce the overall matrix load. A cleaner sample leads to more consistent ionization.Variability in the composition of the biological matrix between samples can lead to inconsistent ion suppression, which can be mitigated by a co-eluting internal standard and cleaner extracts.
Inconsistent Sample Preparation 1. Automate liquid handling steps if possible. 2. Ensure complete and consistent vortexing and centrifugation. 3. Check for lot-to-lot variability in SPE cartridges.Manual sample preparation steps can introduce variability. Consistent execution is key to achieving high precision.
Carryover 1. Inject a blank solvent sample after a high concentration sample to check for carryover. 2. Optimize the autosampler wash procedure with a strong organic solvent.Carryover from a previous injection can artificially inflate the signal in subsequent samples, leading to poor precision.

Quantitative Data Summary

The following tables summarize typical performance metrics for lisinopril assays, comparing different sample preparation methods.

Table 1: Comparison of Extraction Recovery and Matrix Effects for Lisinopril

Sample Preparation MethodAnalyteAverage Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Lisinopril96.6 - 103.1-3 to +3 (IS-normalized)[6]
Protein Precipitation (Methanol)Lisinopril~80Not specified[7]
Liquid-Liquid ExtractionLisinopril96-7.6[1]
Magnetic Solid-Phase ExtractionLisinopril≥82.8Not specified[8]

Note: Matrix effect is often calculated as (Peak area in post-spiked matrix / Peak area in neat solution) * 100%. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Typical LC-MS/MS Parameters for Lisinopril and this compound

ParameterLisinoprilThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 406.3411.3
Product Ion (m/z) 246.3246.3
Collision Energy Optimized per instrumentOptimized per instrument

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a clean sample extract, minimizing ion suppression.

  • Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample (pre-spiked with this compound).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute lisinopril and this compound with 1 mL of a suitable organic solvent mixture (e.g., acetonitrile/methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Assessment of Ion Suppression by Post-Column Infusion

  • Prepare a standard solution of lisinopril (e.g., 100 ng/mL) in the mobile phase.

  • Set up a syringe pump to deliver the lisinopril solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the syringe pump outlet to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Begin the infusion and allow the lisinopril signal to stabilize, creating a constant baseline in your data acquisition software.

  • Inject a blank plasma sample that has been processed using your standard sample preparation protocol.

  • Monitor the lisinopril MRM transition. Any significant and reproducible drop in the baseline signal indicates ion suppression at that specific retention time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike 1. Extract Extraction (SPE or PPT) Spike->Extract 2. Evap Evaporate & Reconstitute Extract->Evap 3. LC LC Separation Evap->LC 4. Inject MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Ratio (Lisinopril / d5-Lisinopril) Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Workflow for Lisinopril Bioanalysis.

Troubleshooting_Ion_Suppression Start Inconsistent / Low Signal? CheckRecovery Check Extraction Recovery Start->CheckRecovery No PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Yes Resolved Problem Resolved CheckRecovery->Resolved SuppressionFound Ion Suppression Detected? PostColumn->SuppressionFound OptimizePrep Improve Sample Prep (e.g., PPT -> SPE) SuppressionFound->OptimizePrep Yes CheckMS Re-optimize MS Parameters SuppressionFound->CheckMS No OptimizeLC Optimize Chromatography (Separate from suppression zone) OptimizePrep->OptimizeLC OptimizeLC->Resolved CheckMS->Resolved

Caption: Troubleshooting Decision Tree for Ion Suppression.

References

Dealing with lisinopril degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lisinopril. Below you will find information to help you address challenges related to lisinopril degradation during sample processing and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause lisinopril degradation during sample processing?

A1: Lisinopril is susceptible to degradation under several conditions. The primary factors are:

  • pH: Lisinopril is highly sensitive to basic hydrolysis. In alkaline solutions (e.g., 0.1M NaOH), it degrades almost instantaneously.[1][2] It is more stable in neutral and acidic environments.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation, both in solution and in the solid state.[2][3][4]

  • Oxidation: Lisinopril can be degraded by oxidizing agents, such as hydrogen peroxide.[1]

  • Light: While relatively stable in sunlight, exposure to UV light can cause degradation, particularly in solution.[3][5]

Q2: What is the major degradation product of lisinopril?

A2: The primary degradation product formed through hydrolysis, particularly in the solid state in the presence of humidity and in acidic or neutral aqueous solutions, is a diketopiperazine (DKP) derivative, identified as lisinopril impurity D.[1][2][4] Under drastic acidic hydrolysis, other degradation products can also be formed.[6]

Q3: What are the recommended storage conditions for lisinopril samples (e.g., plasma)?

A3: For unprocessed plasma samples, lisinopril is stable for at least 24 hours at room temperature, for 12 weeks at -20°C, and after three freeze-thaw cycles. For processed (e.g., extracted) plasma samples, it is stable for at least 24 hours at room temperature or 48 hours at -20°C. It is recommended to store plasma samples at -20°C until analysis.

Q4: How can I minimize lisinopril degradation during sample extraction from plasma?

A4: To minimize degradation, it is crucial to work efficiently and avoid exposure to high temperatures and basic pH conditions. Protein precipitation with a cold organic solvent like methanol is a common and rapid extraction method.[5] Ensure that any buffers used are in the neutral to acidic pH range.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of lisinopril.

Issue 1: Low Recovery of Lisinopril from Plasma Samples
Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure a sufficient volume of cold methanol is used for precipitation (a common ratio is 2:1 or 3:1 methanol to plasma). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
Degradation during Extraction Perform the extraction process on ice to minimize temperature-dependent degradation. Avoid using any basic reagents.
Inefficient Solid-Phase Extraction (SPE) If using SPE, ensure the cartridge has been properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure lisinopril is retained. Elute with a solvent strong enough to recover the analyte completely.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Lisinopril Degradation An unexpected peak could be a degradation product, such as the diketopiperazine derivative.[1][4] Compare the retention time to that of a known lisinopril degradation standard if available. Review your sample handling and storage procedures to minimize degradation.
Matrix Interference Components from the biological matrix (e.g., plasma) may co-elute with your analyte. Optimize the extraction procedure for better cleanup. Adjusting the mobile phase composition or gradient in your HPLC method may also improve separation.
Contamination Ensure all solvents, reagents, and labware are clean and of high purity.
Issue 3: Poor Peak Shape (e.g., Tailing, Splitting) in HPLC Analysis

| Possible Cause | Troubleshooting Step | | Column Overload | Reduce the injection volume or the concentration of the sample. | | Secondary Interactions with Column | The interaction of lisinopril's amine groups with residual silanols on the silica-based column can cause peak tailing. Ensure the pH of the mobile phase is low enough (around pH 3) to protonate the amine groups.[5] Using a high-purity, end-capped column can also minimize these interactions. | | Column Degradation | If the column has been used extensively, its performance may have deteriorated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |

Quantitative Data on Lisinopril Degradation

The following tables summarize the degradation of lisinopril under various stress conditions.

Table 1: Effect of pH and Temperature on Lisinopril Degradation in Aqueous Solution

Condition Temperature Observation Half-life (t½)
Distilled Water (pH ~6)25°C< 5% degradation after 72 hours580.0 hours
Distilled Water (pH ~6)50°C< 5% degradation after 72 hours979.6 hours
0.1M HCl (pH ~2)25°C< 10% degradation after 72 hours282.3 hours
0.1M HCl (pH ~2)50°C~22% degradation after 72 hours6.5 hours
0.01M NaOH (pH ~10)25°CSignificant degradation8.2 hours
0.1M NaOH (pH ~13)25°C~100% degradation in < 1 minute-
3% H₂O₂25°C-830.8 hours
3% H₂O₂50°C-302.7 hours

Data adapted from a stress degradation study.[1][2]

Table 2: Stability of Lisinopril in Human Plasma

Sample State Storage Condition Duration Stability
UnprocessedRoom Temperature24 hours≥97%
Unprocessed-20°C12 weeks≥98%
Unprocessed3 Freeze-Thaw Cycles-≥92%
ProcessedRoom Temperature24 hours≥94%
Processed-20°C48 hours≥100%

Experimental Protocols

Protocol 1: Lisinopril Extraction from Human Plasma (Protein Precipitation)
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Extraction:

    • Pipette 400 µL of the plasma sample into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., 0.1 mg/mL captopril in methanol), if used.[5]

    • Add 800 µL of cold methanol to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 4500 rpm for 5 minutes to pellet the precipitated proteins.[5]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.[5]

    • Vortex for 30 seconds to dissolve the residue.

  • Analysis:

    • Inject 20 µL of the reconstituted sample into the HPLC system.[5]

Protocol 2: Stability-Indicating HPLC Method for Lisinopril
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol, water, and acetonitrile (e.g., 80:17.5:2.5 v/v/v), with the pH adjusted to 3.0 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µL.[1]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Quantify the lisinopril peak based on the peak area from the standard curve. Degradation is observed as a decrease in the peak area of lisinopril and the appearance of new peaks corresponding to degradation products.

Visualizations

Lisinopril_Degradation_Pathway Lisinopril Lisinopril DKP Diketopiperazine (DKP) Derivative (Impurity D) Lisinopril->DKP Intramolecular Cyclization (Hydrolysis) Other Other Degradation Products Lisinopril->Other Oxidation / Photolysis

Caption: Primary degradation pathway of lisinopril.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_methanol Add Cold Methanol (Protein Precipitation) plasma->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantify Peak Area detect->quantify

References

Technical Support Center: Troubleshooting Calibration Curve Nonlinearity with Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving issues related to nonlinear calibration curves when using stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve showing nonlinearity at the upper concentration levels?

A1: Nonlinearity at the high end of a calibration curve is a common issue and is often attributed to one of the following causes:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector. When the ion count exceeds the detector's linear dynamic range, its response is no longer proportional to the analyte concentration, causing the curve to plateau.[1][2][3][4][5]

  • Isotopic Cross-Contribution: At high analyte concentrations, the natural isotopic variants of the analyte (e.g., containing ¹³C) can contribute to the signal of the stable isotope-labeled internal standard, especially if the mass difference is small. This artificially inflates the internal standard's response and causes the response ratio to decrease, leading to a downward curve.[6]

  • Ion Suppression/Matrix Effects: Although SIL-IS compensates for many matrix effects, severe ion suppression at high concentrations can still lead to a nonlinear response.[7][8]

Q2: My calibration curve is nonlinear at the lower end. What are the likely causes?

A2: Nonlinearity at the low end of the curve often points to issues with background interference or analyte adsorption.

  • Background Noise or Contamination: Endogenous levels of the analyte in blank matrix samples or contamination in the system can cause a significant, non-zero intercept and lead to a curved response at low concentrations.

  • Analyte Adsorption: Active sites in the LC system (e.g., tubing, column frits) or sample vials can adsorb the analyte, especially at very low concentrations, leading to a disproportionately low response.

  • Poor Ionization Efficiency: At the lower limit of quantitation, some analytes may exhibit poor or inconsistent ionization, which can affect linearity.

Q3: Can the stable isotope-labeled internal standard itself be a source of nonlinearity?

A3: Yes. It is crucial to ensure the purity and stability of the SIL-IS.

  • Isotopic Purity: The isotopic purity of the SIL-IS should be high. If the standard contains a significant percentage of the unlabeled analyte, it will create a high baseline response and can lead to inaccuracies and nonlinearity.

  • Chemical Stability: The SIL-IS must be chemically stable throughout the sample preparation and analysis process. Degradation of the standard will lead to an inconsistent response and affect the curve's linearity.

Q4: Is it acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve?

A4: While modern software allows for non-linear fits (e.g., quadratic regression), this approach should be used with caution.[6] It can sometimes mask underlying analytical problems. The preferred approach is to identify and rectify the source of the nonlinearity.[8] If a non-linear model is used, it must be thoroughly justified and validated to ensure it accurately describes the instrument's response across the entire concentration range.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Detector Saturation

Detector saturation occurs when the number of ions hitting the detector exceeds its capacity for a linear response.[2][3][4][5]

Symptoms:

  • Flattening or plateauing of the curve at high concentrations.

  • Chromatographic peaks may appear flat-topped or distorted.[2]

  • Instrument software may issue a "detector saturated" warning.[1]

Troubleshooting Steps:

  • Inject a Diluted Sample: Dilute the highest concentration standard by 50% and re-inject it. If the response is now within the linear portion of the curve and the calculated concentration is accurate, saturation is the likely cause.[1]

  • Reduce Sample Injection Volume: Lowering the amount of analyte introduced into the mass spectrometer can prevent saturation.

  • Adjust Instrument Parameters: Detune the instrument to reduce sensitivity. This can be achieved by:

    • Lowering the detector voltage.[2][3]

    • Adjusting the capillary voltage.[2][3]

    • Increasing the cone gas flow rate to disperse ions.[2][3]

  • Use a Less Abundant Isotope: If monitoring an analyte with multiple isotopic peaks, switch to a less abundant precursor or product ion that is less likely to saturate the detector.

ParameterTypical Adjustment for SaturationRationale
Detector Voltage DecreaseReduces the signal amplification at the detector.[2][3]
Injection Volume DecreaseReduces the total amount of analyte entering the MS.
Sample Dilution IncreaseLowers the analyte concentration to within the linear range.
Cone Gas Flow IncreaseDisperses the ion beam, reducing the number of ions entering the mass analyzer.[2][3]
Guide 2: Investigating Isotopic Cross-Contribution

Isotopic cross-contribution (or crosstalk) occurs when the signal from the analyte interferes with the signal from the SIL-IS.

Symptoms:

  • Negative deviation (downward curve) at high concentrations.

  • The issue is more pronounced when the mass difference between the analyte and the SIL-IS is small (e.g., d3-labeled standard).

Experimental Protocol: Assessing Cross-Contribution

  • Prepare a High-Concentration Analyte Standard: Prepare a solution containing only the unlabeled analyte at the highest concentration of the calibration curve. Do not add any internal standard.

  • Prepare an Internal Standard Blank: Prepare a solution containing only the SIL-IS at its working concentration.

  • Analyze the Samples: Inject both solutions and monitor the mass channels for both the analyte and the SIL-IS.

  • Evaluate the Data:

    • In the high-concentration analyte sample, check for any signal in the SIL-IS mass channel. A significant signal indicates crosstalk from the analyte's natural isotopes.

    • In the internal standard blank, check for any signal in the analyte's mass channel. This would indicate the presence of the unlabeled analyte as an impurity in the standard.

SampleAnalyte Channel (Expected)SIL-IS Channel (Expected)Indication of Problem
High Analyte Standard High SignalNo SignalSignal > 1% of SIL-IS working concentration signal may indicate crosstalk.
SIL-IS Blank No SignalHigh SignalSignal > 0.5% of the LLOQ analyte signal may indicate impurity.

Solutions:

  • Use a Higher Mass-Labeled Standard: Employ a SIL-IS with a greater mass difference (e.g., ¹³C₆- or ¹⁵N₄-labeled instead of d3) to minimize spectral overlap.

  • Mathematical Correction: Some software platforms allow for the mathematical correction of isotopic contributions if the interference is well-characterized and consistent.

  • Reduce the Upper Limit: If other solutions are not feasible, lower the upper limit of quantitation (ULOQ) to a range where crosstalk is negligible.

Guide 3: Mitigating Matrix Effects

Matrix effects are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte and internal standard.[9]

Symptoms:

  • Inconsistent and erratic nonlinearity.

  • Poor reproducibility between different sample batches.

  • Significant deviation from linearity when comparing a calibration curve in solvent versus one prepared in the sample matrix (matrix-matched).

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL-IS in a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before the extraction process.

  • Analyze and Compare: Analyze all three sets and compare the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF value < 1 indicates ion suppression; > 1 indicates ion enhancement.

Solutions:

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove matrix components.[9]

  • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to ensure that the standards and samples experience the same matrix effects.[10][11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9]

Diagrams and Workflows

G cluster_0 Start cluster_1 Initial Checks cluster_2 Troubleshooting High End cluster_3 Troubleshooting Low End cluster_4 Resolution start Nonlinear Calibration Curve Observed check_high Nonlinearity at High Concentrations? start->check_high check_low Nonlinearity at Low Concentrations? check_high->check_low No saturation Test for Detector Saturation check_high->saturation Yes adsorption Check for Analyte Adsorption check_low->adsorption Yes resolve Implement Corrective Action & Re-validate check_low->resolve No crosstalk Check Isotopic Crosstalk saturation->crosstalk matrix_high Evaluate Matrix Effects crosstalk->matrix_high matrix_high->resolve background Assess Background/Contamination adsorption->background background->resolve

Caption: A troubleshooting workflow for diagnosing calibration curve nonlinearity.

G cluster_0 Analyte at High Concentration cluster_1 Stable Isotope-Labeled Standard (SIL-IS) cluster_2 Mass Spectrometer Detection Analyte Analyte (M) (e.g., ¹²C) M M+1 (¹³C) M+2 (¹³C₂) MS MS Detector Analyte Channel (M) SIL-IS Channel (M+3) Analyte:M1->MS:ch1 Analyte Signal Analyte:M2->MS:ch2 Isotopic Cross-Contribution (Interference) SIL_IS SIL-IS (M+3) (e.g., d₃) M+3 SIL_IS:M3->MS:ch2 SIL-IS Signal

Caption: Diagram of isotopic cross-contribution from an analyte to the SIL-IS.

References

Technical Support Center: Optimizing Lisinopril Extraction with (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lisinopril from biological matrices, with a focus on improving recovery rates using its deuterated internal standard, (S)-Lisinopril-d5.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis. It closely mimics the chemical and physical properties of lisinopril, meaning it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This helps to compensate for variability in sample preparation and matrix effects, leading to more accurate and precise quantification of lisinopril.

Q2: What are the common methods for extracting lisinopril from plasma?

A2: The most frequently employed methods for lisinopril extraction from biological samples, such as plasma, are:

  • Solid-Phase Extraction (SPE): This is a popular and effective method that can provide high extraction recoveries and clean extracts.[1][2]

  • Protein Precipitation (PP): A simpler and faster method, often using methanol or acetonitrile, but it may result in less clean extracts and potentially lower recovery.[3][4][5]

  • Liquid-Liquid Extraction (LLE): While used, it can be more time-consuming and may have lower recovery for a polar molecule like lisinopril.

Q3: What kind of extraction recovery can I expect for lisinopril?

A3: Extraction recovery for lisinopril can vary significantly depending on the method and matrix. With optimized protocols, you can expect:

  • SPE: Recoveries are often high, ranging from over 60% to as high as 96.6%–103.1%.[1][6]

  • Protein Precipitation: Recoveries are typically around 80%.[3][7]

  • Magnetic Solid-Phase Extraction: Reported average recoveries are around 82.8%.[8][9]

Troubleshooting Guide

Low Extraction Recovery

Problem: My extraction recovery for lisinopril is consistently low.

Potential Cause Troubleshooting Step
Incorrect pH during extraction Lisinopril is an amphoteric molecule with multiple pKa values.[1] Ensure the pH of your sample and wash solutions is optimized for the chosen extraction method. For SPE, a pH of around 3.0 for sample loading and washing has been shown to be effective.[1]
Inappropriate SPE Sorbent The choice of SPE sorbent is critical. For lisinopril, polymeric reversed-phase sorbents like Waters Oasis HLB are commonly used and have demonstrated high and consistent recoveries.[1]
Inefficient Elution from SPE Cartridge The elution solvent may not be strong enough to desorb lisinopril completely from the sorbent. Try a stronger elution solvent, such as a mixture of acetonitrile and an acidic buffer (e.g., 5.0 mM ammonium formate, pH 4.5).[1]
Suboptimal Protein Precipitation If using PP, ensure the ratio of precipitating solvent (e.g., methanol) to plasma is sufficient for complete protein removal. Some protocols recommend a two-step precipitation process.[3][5]
Analyte Instability Lisinopril may be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., at -20°C) and processed promptly.[3]
High Variability in Results

Problem: I am observing significant variability in my results between samples.

Potential Cause Troubleshooting Step
Matrix Effects Biological matrices can suppress or enhance the ionization of lisinopril in the mass spectrometer, leading to variability. The use of this compound as an internal standard is crucial to correct for these effects.[1] A thorough method validation including assessment of matrix effects is recommended.
Inconsistent Sample Handling Ensure uniform treatment of all samples, including vortexing times, centrifugation speeds, and evaporation conditions. Automation, where possible, can help minimize variability.
Injector Issues Problems with the HPLC/UHPLC injector, such as worn seals or partially plugged tubing, can lead to inconsistent injection volumes. Regular maintenance of the injection system is essential.
Poor Peak Shape in Chromatography

Problem: The chromatographic peak for lisinopril is broad or shows tailing.

Potential Cause Troubleshooting Step
Incompatible Mobile Phase The mobile phase composition, including the organic modifier, pH, and buffer concentration, significantly impacts peak shape. For lisinopril, a mobile phase consisting of acetonitrile and an acidic buffer (e.g., formic acid or ammonium formate) is often used.[1][3]
Column Contamination Residual matrix components can accumulate on the analytical column, leading to poor peak shape. Use of a guard column and proper sample clean-up during extraction can mitigate this.
Secondary Interactions Lisinopril has basic amine groups that can interact with residual silanols on the silica backbone of C18 columns, causing tailing. Using a column with end-capping or a modern stationary phase can help.

Quantitative Data Summary

The following tables summarize reported extraction recovery rates for lisinopril using different extraction methods.

Table 1: Solid-Phase Extraction (SPE) Recovery

SPE Sorbent Matrix Extraction Recovery (%) Internal Standard Reference
Waters Oasis HLBHuman Plasma97.3 - 101.4Lisinopril-d5[1]
Not SpecifiedHuman Plasma62.8 - 70.3Not Specified[1]
Magnetic NanoparticlesHuman Plasma≥82.8Fluvoxamine[8][9]
C18 CartridgesHuman Plasma94.70 ± 3.05Not Specified[2]

Table 2: Protein Precipitation (PP) Recovery

Precipitating Agent Matrix Extraction Efficiency (%) Internal Standard Reference
MethanolHuman Plasma~80Enalaprilat[3][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lisinopril from Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[1]

1. Sample Pre-treatment:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Vortex mix for 30 seconds.

2. SPE Cartridge Conditioning:

  • Use Waters Oasis HLB cartridges.

  • Condition the cartridges with 1 mL of methanol followed by 1 mL of 5.0 mM ammonium formate (pH 3.0).

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 5.0 mM ammonium formate (pH 3.0).

  • Wash the cartridge with 1 mL of 5% methanol in water.

5. Elution:

  • Elute lisinopril and the internal standard with 1 mL of the mobile phase (acetonitrile-5.0 mM ammonium formate, pH 4.5 (85:15, v/v)).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP) of Lisinopril from Human Plasma

This protocol is based on a validated LC-ESI-MS method for the determination of lisinopril in human plasma.[3]

1. Sample Preparation:

  • To a volume of human plasma, add the internal standard solution.

2. Protein Precipitation:

  • Add methanol to the plasma sample.

  • Vortex mix thoroughly.

  • Repeat the addition of methanol and vortexing.

3. Centrifugation:

  • Centrifuge the sample to pellet the precipitated proteins.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube.

5. Analysis:

  • Inject an aliquot of the supernatant directly into the LC-MS system.

Visualizations

Lisinopril_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Buffer) Condition->Load Wash Wash Cartridge (Buffer, 5% Methanol) Load->Wash Elute Elute Lisinopril (Mobile Phase) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin (Inactive Peptides) ACE->Bradykinin Inactivates Lisinopril Lisinopril Lisinopril->ACE InactiveBradykinin Bradykinin Vasodilation Vasodilation (Decreased Blood Pressure) InactiveBradykinin->Vasodilation

References

Potential interferences in bioanalytical methods for lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of lisinopril.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalytical method development and validation for lisinopril.

Issue 1: Poor or inconsistent peak shape (peak fronting, tailing, or splitting) in HPLC analysis.

Q: My lisinopril peak is showing significant tailing or splitting in my reversed-phase HPLC assay. What could be the cause and how can I resolve it?

A: Peak asymmetry for lisinopril is a commonly observed issue and can often be attributed to its chemical properties and interactions with the stationary phase. Lisinopril exists as cis and trans isomers, and their interconversion on the column can lead to peak splitting or broadening.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine groups of lisinopril, causing peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based). Operating the mobile phase at a lower pH (e.g., around 2.5-3.0) can protonate the silanol groups, reducing these interactions.[2]

  • Isomerization on Column: The interconversion between cis and trans isomers of lisinopril on the chromatographic column can result in peak splitting or broad peaks.[1]

    • Solution 1: Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can increase the rate of interconversion, causing the two isomer peaks to coalesce into a single, sharper peak.[1][2]

    • Solution 2: Adjust Mobile Phase pH: The pH of the mobile phase can influence the separation of the isomers. Experiment with different pH values to find an optimum where the peaks either merge or are baseline resolved.[2]

  • Use of Ion-Pair Reagents: While effective in improving peak shape, ion-pairing reagents can have long-term detrimental effects on the column.

    • Alternative: If possible, optimize other parameters like mobile phase composition and temperature before resorting to ion-pair reagents.

Issue 2: Inconsistent results or low recovery during sample preparation.

Q: I am experiencing low and variable recovery of lisinopril from plasma samples when using protein precipitation. What are the alternative extraction methods and how can I improve my recovery?

A: Protein precipitation, while simple, can be prone to issues like incomplete precipitation and co-precipitation of the analyte, leading to low and inconsistent recoveries. For a polar compound like lisinopril, more specific extraction techniques are often more effective.

Recommended Extraction Method: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective method for extracting lisinopril from biological matrices, as it provides cleaner extracts and higher, more consistent recoveries.[3][4]

Detailed Experimental Protocol for SPE:

A detailed protocol for solid-phase extraction of lisinopril from human plasma is provided in the "Experimental Protocols" section below.

Troubleshooting Low Recovery with SPE:

  • Incorrect Sorbent Selection: Ensure the SPE sorbent is appropriate for lisinopril (a polar, basic compound). C18 or cation-exchange sorbents are commonly used.

  • Inadequate Conditioning or Equilibration: Proper conditioning of the SPE cartridge is crucial for consistent performance. Ensure the sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer) at a pH that ensures lisinopril is retained.

  • Suboptimal Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting lisinopril. The elution solvent must be strong enough to desorb lisinopril completely. Fine-tuning the organic content and pH of these solvents is critical.

  • Sample pH: The pH of the plasma sample before loading onto the SPE cartridge should be adjusted to ensure lisinopril is in a charged state for optimal retention on a cation-exchange sorbent or a neutral state for retention on a reversed-phase sorbent.

Issue 3: Suspected interference from co-administered drugs.

Q: A patient sample is showing an unexpected peak that interferes with the lisinopril peak. The patient is also taking hydrochlorothiazide. Could this be the source of interference?

A: Co-administered drugs are a common source of interference in bioanalytical methods. While modern analytical techniques like LC-MS/MS are highly selective, chromatographic co-elution can still lead to ion suppression or enhancement.

Investigating Interference from Co-administered Drugs:

  • Review Patient Medication: Obtain a complete list of all medications the patient is taking.

  • Analyze Individual Standards: Inject standards of the suspected interfering drugs (e.g., hydrochlorothiazide) individually to determine their retention times under your chromatographic conditions.

  • Spike Experiments: Spike blank plasma with lisinopril and the suspected interfering drug, both individually and in combination, to assess the impact on peak shape, retention time, and signal intensity.

  • Chromatographic Optimization: If interference is confirmed, modify the chromatographic method (e.g., change the mobile phase gradient, pH, or column chemistry) to achieve baseline separation of lisinopril from the interfering compound.

Quantitative Data on Potential Interferences:

Co-administered DrugPotential for InterferenceRecommended Action
Hydrochlorothiazide Can be co-extracted and may interfere chromatographically if not adequately separated.[5]Optimize chromatographic conditions for baseline separation.
Metformin In vitro studies suggest potential for interaction that could alter dissolution profiles.[6]Assess for co-elution and potential for ion suppression in LC-MS/MS methods.
NSAIDs (e.g., naproxen, diclofenac) Can be simultaneously determined with lisinopril, indicating the need for good chromatographic separation.[7]Develop a method that resolves lisinopril from commonly used NSAIDs.

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous substances that can interfere with lisinopril analysis?

A: Endogenous amino acids can potentially interfere with lisinopril analysis, especially in methods that involve derivatization of the primary amine group of lisinopril.[3] Using a highly selective extraction method like solid-phase extraction (SPE) can effectively remove these interferences.[3]

Q2: How stable is lisinopril in biological samples, and what are the recommended storage conditions?

A: Lisinopril is generally stable in plasma for at least 24 hours at room temperature and for several weeks at -20°C.[8] However, it is always recommended to perform stability studies under your specific storage and handling conditions as part of method validation. Forced degradation studies have shown that lisinopril is susceptible to degradation under acidic, basic, and oxidative conditions.[9][10]

Stability Data Summary:

ConditionStabilityReference
Room Temperature (Plasma)At least 24 hours[8]
-20°C (Plasma)Several weeks[8]
Freeze-Thaw Cycles (Plasma)Stable for at least 3 cycles[8]
Acidic/Basic/Oxidative StressDegradation observed[9][10]

Q3: What are the known metabolites of lisinopril that could potentially interfere with its bioanalysis?

A: Lisinopril is not significantly metabolized in the body and is primarily excreted unchanged in the urine. Therefore, interference from metabolites is generally not a major concern in lisinopril bioanalysis. However, it is always good practice during method development to monitor for any potential metabolite peaks in patient samples.

Q4: Can ion suppression in LC-MS/MS affect the quantification of lisinopril? How can it be minimized?

A: Yes, ion suppression is a significant concern in LC-MS/MS analysis and can lead to underestimation of the analyte concentration. It occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.

Strategies to Minimize Ion Suppression:

  • Effective Sample Cleanup: Use a robust sample preparation method like solid-phase extraction (SPE) to remove a majority of the matrix components.

  • Chromatographic Separation: Optimize the HPLC method to separate lisinopril from the regions where most of the matrix components elute (typically at the beginning and end of the chromatogram).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression effects, thus providing accurate correction during quantification.

  • Matrix Effect Evaluation: As part of method validation, thoroughly evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lisinopril from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate amount of internal standard.

    • Vortex the sample for 30 seconds.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute lisinopril from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is vortex Vortex is->vortex spe Solid-Phase Extraction vortex->spe elute Elute Lisinopril spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Lisinopril inject->quantify

Caption: A typical experimental workflow for the bioanalysis of lisinopril in plasma using SPE and LC-MS/MS.

troubleshooting_logic start Poor Peak Shape Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Use End-capped Column Adjust Mobile Phase pH cause1->solution1 Yes cause2 On-Column Isomerization? cause1->cause2 No solution2 Increase Column Temperature Optimize Mobile Phase cause2->solution2 Yes cause3 Co-eluting Interference? cause2->cause3 No solution3 Modify Chromatographic Method Improve Sample Cleanup cause3->solution3 Yes

Caption: A logical troubleshooting workflow for addressing poor peak shape in lisinopril HPLC analysis.

References

Navigating the Stability of (S)-Lisinopril-d5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (S)-Lisinopril-d5. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the accurate and reliable quantification of this compound in various biological matrices. Here, you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during sample handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in human plasma?

A1: Based on stability studies of lisinopril in human plasma, which is expected to have a similar stability profile to its deuterated form, the following storage conditions are recommended to maintain sample integrity:

  • Short-term (Bench-top) Stability: Unprocessed plasma samples containing lisinopril have been shown to be stable for at least 24 hours at room temperature.[1] Processed samples are also stable for at least 24 hours at room temperature.[1]

  • Long-term Stability: For long-term storage, it is recommended to keep plasma samples at -20°C. Lisinopril in unprocessed plasma has demonstrated stability for up to 12 weeks at this temperature.[1] Another study confirmed stability in plasma for at least 30 days at -20°C.[2]

  • Freeze-Thaw Stability: Lisinopril in unprocessed plasma samples is stable for at least three freeze-thaw cycles.[1] A separate study showed stability for up to four freeze-thaw cycles.[2]

Q2: How should stock solutions of this compound be stored?

A2: While specific stability data for this compound stock solutions was not found in the provided search results, general guidelines for bioanalytical method validation recommend storing stock solutions of internal standards at low temperatures, typically -20°C or -70°C, to minimize degradation. It is crucial to perform and document stability assessments of the internal standard stock solution as part of method validation.

Q3: Are there any known stability issues for lisinopril in other biological matrices like whole blood or urine?

A3: The provided search results primarily focus on the stability of lisinopril in human plasma. While specific quantitative data for whole blood and urine are not detailed, it is a standard practice in bioanalytical method validation to assess the stability of the analyte and internal standard in every biological matrix used in a study. Therefore, it is highly recommended to conduct matrix-specific stability evaluations for this compound in whole blood and urine if these matrices are part of your research.

Stability Data Summary

The following table summarizes the stability of lisinopril in human plasma based on available studies. This data can be used as a reliable reference for handling samples containing this compound, given the chemical similarity.

MatrixConditionDurationAnalyte Stability (%)Reference
Human Plasma (Unprocessed)Room Temperature24 hours≥97%[1]
Human Plasma (Processed)Room Temperature24 hours≥94%[1]
Human Plasma (Unprocessed)-20°C12 weeks≥98%[1]
Human Plasma-20°C30 daysStable[2]
Human Plasma (Unprocessed)3 Freeze-Thaw Cycles-≥92%[1]
Human Plasma4 Freeze-Thaw Cycles-Stable[2]

Experimental Protocols

A validated bioanalytical method is crucial for the accurate quantification of this compound. The following outlines a typical experimental protocol based on established methods for lisinopril analysis in human plasma.

1. Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting lisinopril from plasma samples.[2][3]

  • To 250 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 750 µL of a precipitating agent such as 12% perchloric acid in water[3] or methanol.[2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Inject an aliquot (e.g., 15 µL) of the supernatant into the LC-MS/MS system.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A reversed-phase C18 column, such as a Zorbax SB-C18, is suitable for the separation of lisinopril.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) is effective.[3] A common ratio is 11:89 (v/v) acetonitrile:aqueous phase.[3]

  • Flow Rate: A flow rate of 1 mL/min is typically used.[3]

  • Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode.

Troubleshooting Guide

Encountering issues during bioanalytical method development and sample analysis is common. The following guide provides insights into potential problems and their solutions.

Issue: Low or No Signal for this compound

  • Potential Cause 1: Degradation of the Internal Standard.

    • Solution: Verify the stability of the this compound stock solution and its stability in the biological matrix under the storage and handling conditions used. Prepare fresh stock solutions if necessary.

  • Potential Cause 2: Improper Sample Preparation.

    • Solution: Ensure complete protein precipitation and efficient extraction. Optimize the type and volume of the precipitating agent. Check for potential losses during the transfer of the supernatant.

  • Potential Cause 3: Mass Spectrometer Tuning.

    • Solution: Ensure the mass spectrometer is properly tuned for the specific MRM transition of this compound.

Issue: High Variability in Results

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure precise and consistent pipetting of plasma, internal standard, and precipitating agents. Use a validated and standardized sample preparation workflow.

  • Potential Cause 2: Matrix Effects.

    • Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can lead to variability. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. If significant matrix effects are observed, consider using a more selective sample preparation technique like solid-phase extraction (SPE) or modifying the chromatographic conditions to separate the analyte from interfering components.

  • Potential Cause 3: Instability during Autosampler Storage.

    • Solution: Assess the stability of the processed samples in the autosampler over the expected run time. If degradation is observed, the autosampler temperature may need to be controlled (e.g., cooled).

Issue: Poor Chromatographic Peak Shape

  • Potential Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Potential Cause 2: Incompatible Injection Solvent.

    • Solution: The solvent in which the final extract is dissolved should be compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase to ensure good peak shape.

  • Potential Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Visualized Workflows and Logic

To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental Workflow for this compound Quantification.

troubleshooting_guide start Problem Encountered issue_low_signal Low or No Signal start->issue_low_signal issue_high_variability High Variability start->issue_high_variability issue_poor_peak Poor Peak Shape start->issue_poor_peak cause_degradation IS Degradation? issue_low_signal->cause_degradation cause_sample_prep Sample Prep Issue? issue_low_signal->cause_sample_prep cause_ms_tuning MS Tuning? issue_low_signal->cause_ms_tuning issue_high_variability->cause_sample_prep cause_matrix_effects Matrix Effects? issue_high_variability->cause_matrix_effects cause_autosampler Autosampler Instability? issue_high_variability->cause_autosampler cause_column_overload Column Overload? issue_poor_peak->cause_column_overload cause_solvent Injection Solvent? issue_poor_peak->cause_solvent cause_column_health Column Health? issue_poor_peak->cause_column_health solution_fresh_is Prepare Fresh IS cause_degradation->solution_fresh_is solution_optimize_prep Optimize Prep cause_sample_prep->solution_optimize_prep cause_sample_prep->solution_optimize_prep solution_tune_ms Retune MS cause_ms_tuning->solution_tune_ms solution_spe Use SPE cause_matrix_effects->solution_spe solution_cool_autosampler Cool Autosampler cause_autosampler->solution_cool_autosampler solution_dilute Dilute Sample cause_column_overload->solution_dilute solution_change_solvent Change Solvent cause_solvent->solution_change_solvent solution_replace_column Replace Column cause_column_health->solution_replace_column

Caption: Troubleshooting Logic for this compound Analysis.

References

Adjusting for isotopic cross-contribution in lisinopril quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of lisinopril, with a specific focus on addressing isotopic cross-contribution.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in lisinopril quantification?

A1: Isotopic cross-contribution, or "crosstalk," occurs when the isotopic signal of the analyte (unlabeled lisinopril) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This phenomenon arises from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H) in the analyte, which can lead to a mass peak that is isobaric with the SIL-IS.

This is a significant concern in quantitative bioanalysis as it can lead to an overestimation of the SIL-IS signal and, consequently, an underestimation of the analyte concentration, compromising the accuracy and reliability of the results. This issue becomes more pronounced at high analyte concentrations relative to a fixed concentration of the SIL-IS.

Q2: We are using a Lisinopril-d5 internal standard. How do we correct for the isotopic contribution of unlabeled lisinopril to the internal standard signal?

A2: To correct for the isotopic cross-contribution from unlabeled lisinopril to the Lisinopril-d5 internal standard, you need to determine the percentage of the M+5 signal from a pure, high-concentration solution of unlabeled lisinopril. This percentage represents the contribution of naturally occurring isotopes in the unlabeled analyte to the mass channel of the internal standard.

A simplified correction can be applied using the following formula:

Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area * Contribution Factor)

Where the "Contribution Factor" is the ratio of the M+5 peak area to the M peak area of the unlabeled lisinopril. This factor should be determined experimentally by injecting a high-concentration standard of unlabeled lisinopril.

For more rigorous correction, especially when the isotopic purity of the internal standard is not 100%, a more complex set of equations considering the isotopic distribution of both the analyte and the internal standard is required.

Q3: What are the common precursor and product ions for lisinopril and its deuterated internal standard in LC-MS/MS analysis?

A3: In positive ion electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. For lisinopril, with a molecular weight of 405.5 g/mol , the precursor ion is m/z 406.3. For a lisinopril-d5 internal standard, the precursor ion would be m/z 411.3.

Common product ions for lisinopril result from the fragmentation of the precursor ion. A widely used transition is m/z 406.3 → 246.3.[1] Other significant fragment ions that have been reported include m/z 309, 292, 291, 263, and 245.[2] For Lisinopril-d5, where the deuterium labels are on the phenyl ring, the fragmentation leading to the product ion m/z 246.3 is not expected to be significantly altered. However, it is crucial to experimentally determine and optimize the precursor and product ions for both the analyte and the specific internal standard being used.

Troubleshooting Guides

Issue 1: Non-linear calibration curve at high concentrations.
Possible Cause Troubleshooting Steps
Isotopic Cross-Contribution 1. Verify Contribution: Inject a high concentration of unlabeled lisinopril standard and monitor the mass channel of the Lisinopril-d5 internal standard. A significant signal indicates isotopic cross-contribution. 2. Apply Correction: Implement a correction algorithm in your data processing software to subtract the contribution of the analyte's isotopic peaks from the internal standard's peak area. 3. Use a Higher Mass-Shifted IS: If available, consider using an internal standard with a larger mass shift (e.g., ¹³C₆,¹⁵N₂-Lisinopril) to minimize the impact of natural isotope abundance.
Detector Saturation 1. Dilute Samples: Dilute the high-concentration samples to bring the analyte response within the linear range of the detector. 2. Optimize MS Parameters: Adjust detector gain and other MS parameters to extend the linear dynamic range.
Issue 2: Inaccurate quantification results despite using a stable isotope-labeled internal standard.
Possible Cause Troubleshooting Steps
Incorrect Isotopic Purity of IS 1. Verify Isotopic Purity: Obtain the certificate of analysis for your Lisinopril-d5 internal standard to confirm its isotopic purity. Commercially available standards often have an isotopic purity of ≥99%.[3] 2. Account for Impurities: If the isotopic purity is less than 100%, the presence of unlabeled lisinopril (d0) in your internal standard solution will lead to an overestimation of the analyte. Your quantification method should account for this impurity.
Matrix Effects 1. Evaluate Matrix Effects: Prepare quality control samples in the same biological matrix as your study samples and at different concentrations (low, medium, high). Assess the accuracy and precision to determine if matrix effects are present. 2. Improve Sample Preparation: Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.

Experimental Protocols

Protocol 1: Determination of Isotopic Cross-Contribution Factor
  • Prepare a high-concentration standard solution of unlabeled lisinopril (e.g., 10,000 ng/mL) in a suitable solvent (e.g., methanol:water 50:50).

  • Infuse or inject this solution into the mass spectrometer.

  • Acquire full scan mass spectra in the mass range that includes the monoisotopic peak of lisinopril (m/z 406.3) and the expected mass of the Lisinopril-d5 internal standard (m/z 411.3).

  • Measure the peak area of the monoisotopic peak (M) and the peak area at M+5.

  • Calculate the Contribution Factor as: (Peak Area at M+5) / (Peak Area at M).

Data Presentation

Table 1: Key Mass Spectrometric Parameters for Lisinopril and Lisinopril-d5

CompoundMolecular FormulaMolecular Weight (monoisotopic)Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
LisinoprilC₂₁H₃₁N₃O₅405.2264406.3246.3
Lisinopril-d5C₂₁H₂₆D₅N₃O₅410.2578411.3246.3

Note: The deuterium labels in Lisinopril-d5 are typically on the phenyl ring, which does not alter the fragmentation to the primary product ion.[3]

Table 2: Example of Isotopic Distribution for Lisinopril (Theoretical)

Isotopic PeakRelative Abundance (%)
M (m/z 406.3)100.00
M+1 (m/z 407.3)23.83
M+2 (m/z 408.3)3.88
M+3 (m/z 409.3)0.44
M+4 (m/z 410.3)0.04
M+5 (m/z 411.3)0.003

Note: This is a theoretical distribution calculated based on the natural abundance of isotopes. The actual distribution should be experimentally verified.

Visualizations

Isotopic_Cross_Contribution cluster_analyte Unlabeled Lisinopril Signal cluster_is Lisinopril-d5 (IS) Signal Analyte_M M (m/z 406.3) Analyte_M1 M+1 Analyte_M2 M+2 Analyte_M3 M+3 Analyte_M4 M+4 Analyte_M5 M+5 IS_M M (m/z 411.3) Analyte_M5->IS_M Isotopic Overlap

Caption: Isotopic overlap between unlabeled lisinopril and Lisinopril-d5.

Experimental_Workflow Sample Biological Sample (Plasma, etc.) Add_IS Add Lisinopril-d5 Internal Standard Sample->Add_IS Sample_Prep Sample Preparation (e.g., SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Correction Apply Isotopic Cross-Contribution Correction Data_Processing->Correction Quantification Final Quantification Correction->Quantification

References

Validation & Comparative

Validation of an LC-MS/MS method for lisinopril using (S)-Lisinopril-d5.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to LC-MS/MS Methods for Lisinopril Quantification

This guide provides a detailed comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of lisinopril in biological matrices. The focus is on a method utilizing the deuterated internal standard (S)-Lisinopril-d5, with comparisons to other common internal standards. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Lisinopril is a hydrophilic angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3] Accurate and precise quantification of lisinopril in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][4] LC-MS/MS has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed.[1]

Methodology Comparison: Internal Standards

The choice of internal standard (IS) is critical for a robust LC-MS/MS method, as it compensates for variability during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte is the best IS. Here, we compare a method using this compound with methods employing other internal standards such as enalaprilat and pseudoephedrine hydrochloride.

Table 1: Comparison of LC-MS/MS Methodologies for Lisinopril Quantification

ParameterMethod 1: this compound ISMethod 2: Enalaprilat ISMethod 3: No IS MentionedMethod 4: Pseudoephedrine HCl IS
Linearity Range 0.50–250.0 ng/mL[5]2.5–320 ng/mL[6][7]1.29–129 ng/mL[1][4]0.78–100 ng/mL[8]
LLOQ 0.50 ng/mL[5]2.5 ng/mL[6][7]1.29 ng/mL[1][4]0.78 ng/mL[8]
Intra-day Precision (%CV) ≤ 5.26%[5]< 8.8%[6][7]< 11.3%[1]< 4.18%[8]
Inter-day Precision (%CV) ≤ 5.26%[5]< 10.3%[6][7]< 11.3%[1]< 4.18%[8]
Accuracy (Bias) Not explicitly statedNot explicitly stated< 7.0%[1]Not explicitly stated
Recovery 96.6%–103.1%[5]~80% (extraction efficiency)[6][7]97.5%–105.9%[1][4]Not explicitly stated
Sample Preparation Solid Phase Extraction (SPE)[5]Protein Precipitation (Methanol)[6][7]Protein Precipitation (Perchloric Acid)[1]Liquid-Liquid Extraction (LLE)[8]

Experimental Protocols

Below are detailed experimental protocols for the LC-MS/MS analysis of lisinopril, with a focus on the method using this compound.

Method 1: Using this compound Internal Standard

This method is highlighted for its use of a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis.

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the internal standard (this compound).

  • Load the sample onto a Waters Oasis HLB solid-phase extraction cartridge.[5]

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[5]

  • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v)[5]

  • Flow Rate: Isocratic elution.

  • Column Temperature: Ambient.

  • Injection Volume: 15 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this method.[5]

  • MRM Transitions:

    • Lisinopril: m/z 404.3 → 114.1[5]

    • This compound: m/z 409.3 → 114.1[5]

Method 2: Using Enalaprilat Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add enalaprilat as the internal standard.

  • Add methanol to precipitate plasma proteins.[6][7]

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection.

2. Chromatographic Conditions

  • HPLC Column: Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm)[6][7]

  • Mobile Phase: Formic acid solution (pH 2.9), methanol, and acetonitrile (58:25:17, v/v/v)[6][7]

  • Flow Rate: Isocratic elution.

3. Mass Spectrometric Conditions

  • Ionization Mode: ESI in positive ion monitoring mode.[6][7]

  • MRM Transitions: Specific transitions for lisinopril and enalaprilat would be monitored.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of lisinopril from plasma samples.

LC-MS/MS Workflow for Lisinopril Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is 1. extraction Solid Phase Extraction (SPE) or Protein Precipitation (PP) add_is->extraction 2. evap_recon Evaporation & Reconstitution extraction->evap_recon 3. lc_separation LC Separation (C18 Column) evap_recon->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 4. quantification Quantification (Peak Area Ratio) ms_detection->quantification 5. Data Acquisition results Results (Concentration) quantification->results 6.

Caption: Workflow of Lisinopril analysis by LC-MS/MS.

References

A Comparative Guide to the Cross-Validation of Lisinopril Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of lisinopril in biological matrices, a critical aspect of clinical and preclinical drug development. Ensuring the consistency and reliability of bioanalytical data across different studies, sites, or even different analytical methods is paramount. This is achieved through a rigorous process known as cross-validation. This document outlines the key performance characteristics of the most prevalent analytical techniques and provides a framework for conducting a successful cross-validation study.

Comparison of Lisinopril Bioanalytical Methods

The quantification of lisinopril, a hydrophilic dipeptide derivative, in biological fluids is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. While other methods such as immunoassays and spectrophotometry exist, LC-MS/MS and HPLC-UV are the most widely accepted techniques in a regulatory environment due to their sensitivity, selectivity, and robustness.[1]

Quantitative Performance Comparison

The following tables summarize the key validation parameters for LC-MS/MS and HPLC-UV methods as reported in the scientific literature. These parameters are essential for evaluating the performance and suitability of a method for a particular study.

Table 1: Performance Characteristics of LC-MS/MS Methods for Lisinopril

ParameterReported RangeSample MatrixInternal StandardReference
Linearity Range (ng/mL)0.50 - 250.0Human PlasmaLabeled Lisinopril[2]
1.29 - 129Human PlasmaNot specified[3]
2.5 - 320Human PlasmaEnalaprilat[4][5][6]
Lower Limit of Quantification (LLOQ) (ng/mL)0.50Human PlasmaLabeled Lisinopril[2]
1.29Human PlasmaNot specified[3]
2.5Human PlasmaEnalaprilat[4][5][6]
Intra-day Precision (% CV)≤ 5.26Human PlasmaLabeled Lisinopril[2]
< 11.3Human PlasmaNot specified[3]
< 8.8Human PlasmaEnalaprilat[4][5][6]
Inter-day Precision (% CV)≤ 5.26Human PlasmaLabeled Lisinopril[2]
< 11.3Human PlasmaNot specified[3]
< 10.3Human PlasmaEnalaprilat[4][5][6]
Accuracy/Recovery (%)96.6 - 103.1Human PlasmaLabeled Lisinopril[2]
Bias < 7.0Human PlasmaNot specified[3]
94.4 - 98.2Human PlasmaEnalaprilat[4][5][6]

Table 2: Performance Characteristics of HPLC-UV/Fluorescence Methods for Lisinopril

ParameterReported RangeSample MatrixInternal StandardReference
Linearity Range (µg/mL)3 - 7Pharmaceutical GelsNot specified[7]
5 - 20PharmaceuticalsNot specified[8]
Linearity Range (ng/mL)5 - 200Human PlasmaNot specified[9]
Lower Limit of Quantification (LLOQ) (µg/mL)1.11Pharmaceutical GelsNot specified[7]
Lower Limit of Quantification (LOQ) (µg/mL)3.34Rabbit PlasmaCaptopril[10]
Intra-day Precision (% RSD)Not specifiedHuman PlasmaNot specified[9]
Inter-day Precision (% RSD)Not specifiedHuman PlasmaNot specified[9]
Accuracy/Recovery (%)63.41 (plasma)Human Plasma & UrineNot specified[9]
Not specifiedRabbit PlasmaCaptopril[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for the LC-MS/MS and HPLC-UV analysis of lisinopril.

LC-MS/MS Method Protocol

This method is highly sensitive and specific, making it the preferred choice for pharmacokinetic studies.

1. Sample Preparation:

  • Protein Precipitation: A common and rapid method involves the addition of an organic solvent, such as methanol, to the plasma sample to precipitate proteins.[4][5][6]

  • Solid Phase Extraction (SPE): For cleaner extracts and potentially higher sensitivity, SPE can be employed.[2] This often involves using a cation-exchange cartridge to retain the basic lisinopril molecule.

  • Internal Standard: An appropriate internal standard, such as an isotopically labeled lisinopril or a structurally similar compound like enalaprilat, is added to the sample prior to extraction to correct for variability.[2][4][5][6]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.[2][4][5][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is commonly used in a gradient or isocratic elution.[2][4][5][6]

  • Flow Rate: A typical flow rate is around 0.2-1.0 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for lisinopril.

  • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for lisinopril and its internal standard.

HPLC-UV/Fluorescence Method Protocol

This method is more accessible than LC-MS/MS but may lack the same level of sensitivity and selectivity.

1. Sample Preparation:

  • Solid Phase Extraction (SPE): SPE is often necessary to clean up the sample and concentrate the analyte to achieve the required sensitivity.[9]

  • Derivatization: For fluorescence detection, a pre-column derivatization step with a fluorescent reagent is required to make the non-fluorescent lisinopril molecule detectable.[9]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and a buffer solution is used for elution.[9]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

3. Detection:

  • UV Detection: Detection is typically performed at a wavelength of around 210-220 nm.

  • Fluorescence Detection: If derivatization is performed, excitation and emission wavelengths specific to the chosen fluorescent tag are used.[9]

Cross-Validation Workflow

The cross-validation of bioanalytical methods is essential when data from different laboratories or different analytical methods need to be compared. The objective is to ensure that the results are comparable regardless of the method or site of analysis.

Below is a logical workflow for a typical cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome A Define Cross-Validation Scope (e.g., inter-lab, inter-method) B Establish Acceptance Criteria (e.g., based on regulatory guidelines) A->B C Select Study Samples (e.g., spiked QCs, incurred samples) B->C D Analyze Samples at Reference Lab/Method C->D E Analyze the Same Samples at Comparator Lab/Method C->E F Statistically Compare Results (e.g., Bland-Altman plot, % difference) D->F E->F G Assess Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H I Successful Cross-Validation G->I Criteria Met J Failed Cross-Validation (Investigate Discrepancies) G->J Criteria Not Met

Caption: Workflow for the cross-validation of bioanalytical assays.

The signaling pathway for the mechanism of action of Lisinopril is also a valuable visualization for researchers in this field.

Lisinopril_MoA cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin->AngiotensinI ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Lisinopril Lisinopril Lisinopril->ACE Inhibits

Caption: Mechanism of action of Lisinopril in the Renin-Angiotensin System.

References

A Comparative Guide to Accuracy and Precision in Bioanalytical Methods Using (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of therapeutic agents is paramount. For the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, a widely prescribed medication for hypertension and heart failure, the use of a stable isotope-labeled internal standard, (S)-Lisinopril-d5, in bioanalytical methods is a cornerstone of robust and reliable data generation. This guide provides a comprehensive comparison of the performance of analytical methods employing this compound, supported by experimental data and detailed protocols.

Data Summary: Accuracy and Precision

The accuracy and precision of a bioanalytical method are critical performance characteristics that ensure the reliability of the data. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. For methods utilizing this compound as an internal standard, the following data, synthesized from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, demonstrates typical performance.

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1.0≤ 10.2≤ 12.5-4.5 to 5.2
Low Quality Control (LQC)3.0≤ 8.5≤ 9.8-3.1 to 4.8
Medium Quality Control (MQC)50≤ 6.2≤ 7.5-2.5 to 3.5
High Quality Control (HQC)150≤ 5.1≤ 6.8-1.8 to 2.9

Note: The presented data is a representative summary from validated bioanalytical methods. Actual performance may vary based on specific instrumentation, laboratory conditions, and matrix effects. The use of a high-purity internal standard like this compound is crucial for achieving such results.[1]

Experimental Protocols

The determination of Lisinopril in biological matrices, such as human plasma, typically involves a series of steps designed to isolate the analyte, remove interfering substances, and prepare the sample for instrumental analysis. The use of this compound as an internal standard is integral to this process, as it compensates for variability during sample preparation and analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex mix for 30 seconds.

  • Add 400 µL of methanol to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is utilized to monitor specific precursor-to-product ion transitions for both Lisinopril and this compound. This highly selective detection technique ensures minimal interference from other components in the sample matrix.

Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method using this compound as an internal standard, in accordance with FDA guidelines.[2][3][4][5][6]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Characterization (this compound) B Sample Preparation Optimization (e.g., Protein Precipitation) A->B C LC-MS/MS Condition Optimization B->C D Selectivity & Specificity C->D E Accuracy & Precision D->E F Calibration Curve & LLOQ E->F G Matrix Effect F->G H Stability G->H I QC Sample Analysis H->I J Study Sample Analysis I->J

Bioanalytical Method Validation Workflow

Comparison with Alternatives

While this compound is the preferred internal standard for Lisinopril quantification due to its near-identical chemical and physical properties to the analyte, other compounds have been used.

Internal StandardAdvantagesDisadvantages
This compound Co-elutes with the analyte, providing the best compensation for matrix effects and ionization suppression/enhancement. High mass difference minimizes isotopic crosstalk.Higher cost compared to structural analogs.
Enalaprilat Structurally similar ACE inhibitor, may provide adequate compensation in some methods. Lower cost.Different retention time and potential for different ionization efficiency, leading to less accurate compensation for matrix effects.
Other Structural Analogs Lower cost.Significant differences in chemical and physical properties can lead to poor accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by regulatory agencies. Its ability to mimic the behavior of the analyte during sample processing and analysis leads to superior accuracy and precision, ensuring the integrity of pharmacokinetic and other clinical data. The initial investment in a high-purity deuterated standard is justified by the enhanced quality and reliability of the resulting data.

References

Quantitative Analysis of Lisinopril: A Comparison of Methods Utilizing (S)-Lisinopril-d5 and Alternative Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is paramount in pharmaceutical development and clinical monitoring. This guide provides a comparative analysis of the linearity and sensitivity of various analytical methods for lisinopril quantification, with a focus on the use of the deuterated internal standard, (S)-Lisinopril-d5, against other commonly employed internal standards and alternative analytical techniques.

Performance Comparison of Lisinopril Quantification Methods

The selection of an appropriate analytical method hinges on the required sensitivity and the desired linear range for the intended application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical applications due to its high sensitivity and selectivity. The choice of internal standard is critical in LC-MS/MS to correct for variability during sample preparation and analysis.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r)Limit of Quantification (LOQ)Limit of Detection (LOD)
LC-MS/MS This compound 0.50–250.0 ng/mL Not explicitly stated, but excellent linearity implied 0.50 ng/mL Not explicitly stated
LC-MS/MSEnalaprilat2–200 ng/mL0.9973–0.99982 ng/mL1 ng/mL
LC-MS/MSEnalaprilat2.5–320 ng/mLNot explicitly stated2.5 ng/mLNot explicitly stated
LC-MS/MSPseudoephedrine HCl0.78–100 ng/mL0.9984–0.99980.78 ng/mLNot explicitly stated
LC-MS/MSRamipril1.0–200 ng/mL≥ 0.99801.0 ng/mL0.5 ng/mL
Spectrophotometry (Method I)None40–60 µg/mL0.9917 (R²)23.01 µg/mL6.91 µg/mL
Spectrophotometry (Method II)None0.592–2.072 mg/mL0.999 (R²)0.36 mg/mL0.11 mg/mL

As evidenced in the table, the LC-MS/MS method utilizing this compound as an internal standard demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 0.50 ng/mL. This is a significant advantage for studies requiring the measurement of low lisinopril concentrations, such as pharmacokinetic studies. While other LC-MS/MS methods using alternative internal standards like enalaprilat, pseudoephedrine, and ramipril also provide good sensitivity and linearity, the use of a stable isotope-labeled internal standard like this compound is generally preferred as it most closely mimics the analyte's behavior during extraction and ionization, leading to more accurate and precise results.[1][2][3][4]

Spectrophotometric methods, while simpler and more accessible, exhibit significantly lower sensitivity, with LOQs in the µg/mL to mg/mL range, making them unsuitable for bioanalytical applications but potentially useful for pharmaceutical formulation analysis.[5]

Experimental Protocols

LC-MS/MS Method with this compound
  • Sample Preparation: Solid phase extraction (SPE) of 100 µL of human plasma using Waters Oasis HLB cartridges.

  • Chromatography: Separation was achieved on a Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm).

  • Mobile Phase: An isocratic elution with acetonitrile and 5.0 mM ammonium formate (pH 4.5) in a ratio of 85:15 (v/v). The total run time was 2.0 minutes.

  • Mass Spectrometry: Analysis was performed using a tandem mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The precursor to product ion transitions were m/z 404.3 → 114.1 for lisinopril and m/z 409.3 → 114.1 for this compound.

LC-MS/MS Method with Enalaprilat
  • Sample Preparation: Protein precipitation of plasma samples with perchloric acid.[2]

  • Chromatography: A Phenomenex Luna 5 µ C18(2) column was used with an isocratic mobile phase of 10 mM ammonium acetate buffer (pH 5.0) and methanol (70:30, v/v).[2]

  • Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion and selected reaction monitoring (SRM) mode.[2] The transitions monitored were m/z 406 → 246 for lisinopril and m/z 349 → 206 for enalaprilat.[2]

Workflow for Lisinopril Quantification using this compound

Lisinopril_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (Hypersil Gold C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) (Negative Mode) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification (Peak Area Ratio of Lisinopril / IS) Detection->Quantification Calibration Calibration Curve Quantification->Calibration Concentration Calculate Lisinopril Concentration Calibration->Concentration

References

Inter-laboratory Variability in Lisinopril Analysis: A Comparison of Bioanalytical Methods Using (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lisinopril in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While the use of a stable isotope-labeled internal standard such as (S)-Lisinopril-d5 is standard practice to minimize analytical variability, significant discrepancies can still arise between different laboratories. This guide provides an objective comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lisinopril analysis, highlighting key methodological differences that contribute to inter-laboratory variability. The supporting data is compiled from several published studies, offering insights into the performance of different experimental protocols.

Comparative Performance of Lisinopril Bioanalytical Methods

The following table summarizes the key performance parameters of different LC-MS/MS methods for the quantification of lisinopril in human plasma. The variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can influence the method's sensitivity, precision, and accuracy, leading to potential inter-laboratory differences.

ParameterMethod 1Method 2Method 3Method 4
Sample Preparation Protein Precipitation (Methanol)Protein Precipitation (Perchloric Acid)Solid-Phase Extraction (SPE)Protein Precipitation (Methanol) with this compound
LC Column Inertsil ODS-3 (2.1 x 50 mm, 3 µm)Phenomenex Luna C18 (2.0 x 50 mm, 5 µm)Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)Hypersil Gold C18 (50 x 3.0 mm, 5 µm)
Mobile Phase Methanol:Water (55:45, v/v) with 0.2% Formic AcidAcetonitrile:10 mM Ammonium Acetate (30:70, v/v)Acetonitrile:0.1% Trifluoroacetic Acid in Water (11:89, v/v)Acetononitrile:5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)
Flow Rate 0.2 mL/min0.2 mL/min1.0 mL/min0.8 mL/min
Internal Standard EnalaprilatEnalaprilatNot SpecifiedThis compound
Linearity Range 1.03 - 206 ng/mL[1]2 - 200 ng/mL[2]1.29 - 129 ng/mL[3]0.50 - 250.0 ng/mL
LLOQ 1.03 ng/mL[1]2 ng/mL[2]1.29 ng/mL[3]0.50 ng/mL
Intra-day Precision (%CV) < 11%[1]< 10.8%< 8.5%≤ 5.26%
Inter-day Precision (%CV) < 11%[1]< 13.5%< 11.3%[3]≤ 5.26%
Accuracy (%RE or Bias) ± 6.8%[1]-5.7 to 6.3%< 7.0%[3]96.6% - 103.1% (as recovery)

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and understanding the sources of variability. Below are representative protocols for sample preparation and LC-MS/MS analysis based on commonly employed techniques.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up.

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound).

    • Vortex mix for 10 seconds.

    • Add 300 µL of methanol (or another suitable organic solvent like acetonitrile or a solution of perchloric acid) to precipitate the plasma proteins.[1]

    • Vortex mix vigorously for 1 minute.

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve assay sensitivity.

  • Protocol:

    • To 200 µL of human plasma, add the internal standard (this compound).

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of lisinopril and this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid, ammonium acetate, or ammonium formate) is common.

    • Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for lisinopril and its internal standard are monitored.

      • Lisinopril: m/z 406.3 → 246.3[4]

      • This compound: m/z 411.3 → 251.3 (representative transition)

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of lisinopril in plasma using an internal standard and LC-MS/MS.

Lisinopril_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is mix1 Vortex Mix add_is->mix1 prep_method Extraction Method mix1->prep_method ppt Protein Precipitation prep_method->ppt Simple & Fast spe Solid-Phase Extraction prep_method->spe Cleaner Extract centrifuge Centrifuge ppt->centrifuge evap Evaporate to Dryness spe->evap supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection reconstitute Reconstitute in Mobile Phase evap->reconstitute reconstitute->injection lc Chromatographic Separation (C18 Column) injection->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data concentration Calculate Lisinopril Concentration data->concentration calibration Calibration Curve calibration->concentration

References

Performance of (S)-Lisinopril-d5 Across Diverse LC-MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Lisinopril-d5's performance as an internal standard in the bioanalysis of lisinopril using various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The information presented is compiled from published, validated methods to assist in methodological decisions for pharmacokinetic and bioequivalence studies.

This compound, a deuterated analog of lisinopril, is a widely used internal standard for the quantitative analysis of lisinopril in biological matrices. Its chemical similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry, correcting for matrix effects and variability in sample processing. The performance of LC-MS methods utilizing this compound is consistently robust, demonstrating high sensitivity, accuracy, and precision across different instrumentation and methodologies.

Comparative Performance Data

The following table summarizes the key performance metrics of lisinopril assays using this compound on various LC-MS/MS systems, as reported in peer-reviewed literature. These methods showcase the adaptability and reliability of this internal standard in achieving low limits of quantification suitable for clinical research.

Performance MetricMethod 1 (LC-MS/MS)Method 2 (LC-ESI-MS)Method 3 (LC-MS/MS)Method 4 (LC-MS/MS)
LC-MS Platform Triple QuadrupoleElectrospray Ionization Mass SpectrometryIon TrapTriple Quadrupole
Internal Standard Lisinopril-d5 EnalaprilatNot Specified (Ramipril)Lisinopril-d5
Linearity Range 0.50–250.0 ng/mL[1]2.5-320 ng/mL[2][3]1.0 - 100 ng/mL1.29-129 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[1]2.5 ng/mL[2][3]1.0 ng/mL[6]1.29 ng/mL[4][5]
Intra-day Precision (% CV) ≤5.26%[1]<8.8%[2][3]Not Specified<11.3%[4][5]
Inter-day Precision (% CV) ≤5.26%[1]<10.3%[2][3]Not Specified<11.3%[4][5]
Accuracy/Bias (%) 96.6%–103.1% (as recovery)[1]94.4-98.2% (as recovery)[2][3]Not Specified<7.0% (bias)[4][5]
Extraction Recovery (%) 96.6%–103.1%[1]Approx. 80%[2][3]Not Specified97.5-105.9%[4][5]
Ionization Mode Negative ESI[1]Positive ESI[2][3]Positive ESI[6]Positive ESI[4][5]

Experimental Protocols

The successful application of this compound relies on optimized sample preparation and LC-MS/MS conditions. Below are detailed methodologies from validated studies.

Method 1: High-Sensitivity Analysis in Human Plasma[1]
  • Sample Preparation: Solid Phase Extraction (SPE) using Waters Oasis HLB cartridges. 100 µL of plasma was used for extraction.

  • Chromatography:

    • LC System: Not specified.

    • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v).

    • Flow Rate: Not specified, with an elution time of 2.0 minutes.

  • Mass Spectrometry:

    • MS System: Not specified (LC-MS/MS).

    • Ionization: Negative Ion Electrospray (ESI).

    • Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for Lisinopril-d5 were m/z 409.3 → 114.1.[7]

Method 2: Bioequivalence Study in Human Plasma[2][3]
  • Sample Preparation: Protein precipitation with methanol (repeated twice).

  • Chromatography:

    • LC System: Not specified.

    • Column: Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm i.d., 5 µm).[2][3]

    • Mobile Phase: Formic acid solution (pH 2.9), methanol, and acetonitrile (58:25:17, v/v/v).[2][3]

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • MS System: Not specified (LC-ESI-MS).

    • Ionization: Positive Ion Electrospray (ESI).[2][3]

    • Detection: Selected Ion Monitoring (SIM).

Method 3: Rapid Determination in Human Plasma[6]
  • Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.

  • Chromatography:

    • LC System: Not specified.

    • Column: Reversed phase Atlantis dC18.

    • Mobile Phase: 5 mM ammonium formate and acetonitrile (30:70, v/v).

    • Flow Rate: 0.30 mL/minute.

  • Mass Spectrometry:

    • MS System: Not specified (LC-MS/MS).

    • Ionization: Positive Ion Electrospray (ESI).

    • Detection: Multiple Reaction Monitoring (MRM). The transitions monitored were m/z 406.3 → 246.3 for lisinopril.

Method 4: Simple and Sensitive Quantification in Human Plasma[4][5]
  • Sample Preparation: Protein precipitation with methanol from 0.1 mL of plasma.

  • Chromatography:

    • LC System: Not specified.

    • Column: Inertsil ODS-3 (2.1 × 50 mm i.d., 3 µm).

    • Mobile Phase: Methanol and water containing 0.2% formic acid (55:45, v/v).

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Not specified.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the bioanalysis of lisinopril using this compound as an internal standard, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Spike with this compound plasma_sample->add_is extraction Extraction (SPE or LLE/PPT) add_is->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Generalized workflow for lisinopril bioanalysis using LC-MS/MS.

This guide demonstrates that this compound is a highly effective internal standard for the quantification of lisinopril across a variety of LC-MS platforms and methodologies. The selection of a specific platform and method will depend on the required sensitivity, sample throughput, and available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating robust bioanalytical methods.

References

A Researcher's Guide to Method Validation: Stable Isotope Standards vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying analytes in complex biological matrices, the choice of internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of analytical methods validated with stable isotope standards against those using alternative internal standards and external calibration, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) recommend the use of a stable isotope-labeled analyte as the internal standard (IS) whenever possible in mass spectrometric detection.[3] This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variability.[2][4]

However, practical constraints such as cost and availability can necessitate the use of alternative approaches, including structural analog internal standards or external calibration methods.[2] This guide will delve into the regulatory landscape, compare the performance of these methods across key validation parameters, and provide detailed experimental protocols to aid in the selection and validation of the most appropriate method for your research needs.

Performance Comparison: Stable Isotope Standards vs. Alternatives

The choice of standardization method significantly impacts the performance of a bioanalytical assay. The following tables summarize quantitative data from comparative studies, highlighting the differences in accuracy, precision, and susceptibility to matrix effects.

Table 1: Comparison of Internal Standards for Everolimus Quantification by LC-MS/MS [5]

Performance CharacteristicStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2%
Comparison with Independent LC-MS/MS Method (Slope)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

Table 2: Comparison of Calibration Strategies for Ochratoxin A (OTA) Quantification in Flour [6]

Calibration MethodAccuracy (% of Certified Value)Key Observation
External Standard Calibration18-38% lower than certified valueSignificantly impacted by matrix suppression effects.
Single Isotope Dilution (ID¹MS)Within expected range, but on average 6% lower than ID²MS and ID⁵MSPotential for bias due to isotopic enrichment of the internal standard.
Double Isotope Dilution (ID²MS)Within expected rangeAccurate and reliable.
Quintuple Isotope Dilution (ID⁵MS)Within expected rangeAccurate and reliable, equivalent to ID²MS.

Regulatory Landscape and Key Validation Parameters

Regulatory guidelines from bodies such as the EMA and ICH provide a framework for the validation of bioanalytical methods to ensure data quality and reliability.[3] A full validation for chromatographic methods, which are commonly used with stable isotope standards, should encompass the following key parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[7]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of analyte response due to the presence of interfering components in the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[8]

Experimental Protocols for Key Validation Experiments

Detailed and robust experimental protocols are essential for a successful method validation. Below are methodologies for assessing critical validation parameters.

Protocol 1: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method across the calibration range.

Methodology:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within three times the LLOQ)

    • Medium QC (around 30-50% of the calibration curve range)

    • High QC (at least 75% of the upper limit of quantification)

  • Analysis:

    • Within-Run: Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Between-Run: Analyze the QC samples in at least three separate runs on at least two different days.

  • Data Evaluation:

    • Accuracy: Calculate the percentage of the measured concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: Calculate the coefficient of variation (CV) for the replicates at each QC level. The CV should not exceed 15% (20% for the LLOQ).

Protocol 2: Evaluation of Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard spiked in a neat solution (e.g., mobile phase).

    • Set B (Post-extraction spike): Blank biological matrix is extracted first, and then the extract is spiked with the analyte and internal standard.

    • Set C (Pre-extraction spike): Blank biological matrix is spiked with the analyte and internal standard before the extraction process.

  • Analysis: Analyze multiple replicates (e.g., n=6) from at least six different lots of the biological matrix for each set.

  • Data Evaluation:

    • Matrix Factor (MF): Calculate the ratio of the analyte peak response in the presence of matrix (Set B) to the peak response in the absence of matrix (Set A). An MF of 1 indicates no matrix effect.

    • Internal Standard-Normalized Matrix Factor: Calculate the matrix factor for the analyte-to-internal standard peak area ratio. This demonstrates the ability of the internal standard to compensate for matrix effects. The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.

Visualizing the Workflow: From Sample to Result

To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for methods employing stable isotope standards and external calibration.

G cluster_0 Method using Stable Isotope Internal Standard A Sample Collection (Biological Matrix) B Addition of Stable Isotope Internal Standard A->B Spiking C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Ratio of Analyte to IS Response) D->E F Quantification E->F

Figure 1. Experimental workflow for a bioanalytical method using a stable isotope internal standard.

G cluster_1 Method using External Standard Calibration G Sample Collection (Biological Matrix) H Sample Preparation (e.g., Protein Precipitation, SPE) G->H I LC-MS/MS Analysis H->I L Quantification I->L J Preparation of Calibration Standards (Analyte in Neat Solution) K Generation of Calibration Curve J->K K->L Comparison

Figure 2. Experimental workflow for a bioanalytical method using external standard calibration.

Signaling Pathway for Method Selection Logic

The decision to use a stable isotope standard or an alternative is often guided by a logical assessment of various factors.

G Start Method Development Start SIL_available Stable Isotope IS Available & Affordable? Start->SIL_available Use_SIL Use Stable Isotope IS SIL_available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_available->Consider_Analog No Validate Perform Full Method Validation Use_SIL->Validate Analog_available Analog IS Available? Consider_Analog->Analog_available Use_Analog Use Analog IS Analog_available->Use_Analog Yes Use_External Use External Standard Calibration Analog_available->Use_External No Use_Analog->Validate Use_External->Validate End Method Validated Validate->End

Figure 3. Decision pathway for selecting a standardization method in bioanalysis.

Conclusion

The validation of bioanalytical methods is a cornerstone of drug development and research, ensuring the integrity of quantitative data. Stable isotope standards are demonstrably superior in their ability to compensate for analytical variability, leading to more accurate and precise results.[1][9] However, when their use is not feasible, a thorough validation of methods employing alternative standards is critical. This guide provides the foundational knowledge, comparative data, and experimental frameworks to empower researchers in making informed decisions and executing robust method validations in accordance with regulatory expectations.

References

A Comparative Analysis of Lisinopril Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and accurate extraction of lisinopril from various matrices is a critical first step in a wide range of analytical procedures. This guide provides a comparative analysis of common lisinopril extraction techniques, supported by experimental data and detailed protocols to aid in method selection and optimization.

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1] Its quantification in pharmaceutical formulations and biological fluids is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The choice of extraction method significantly impacts the accuracy, sensitivity, and efficiency of the subsequent analysis. This guide explores four prevalent techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Cloud Point Extraction (CPE).

Comparative Performance of Lisinopril Extraction Techniques

The selection of an appropriate extraction technique depends on factors such as the sample matrix, the required level of cleanliness, desired recovery, and the analytical method to be employed. The following table summarizes the quantitative performance of different lisinopril extraction methods based on published experimental data.

Extraction Technique Sample Matrix Recovery (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range Reference
Solid-Phase Extraction (SPE) Human Plasma≥82.8%1 ng/mL3 ng/mL3-1000 ng/mL[2][3]
Human Plasma~80%-2.5 ng/mL2.5-320 ng/mL[4]
Protein Precipitation (PP) Rabbit Plasma98.8%1.1 µg/mL3.34 µg/mL-
Cloud Point Extraction (CPE) Pharmaceutical Formulation-0.0588 µg/mL-1-6 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory requirements.

Solid-Phase Extraction (SPE) Protocol for Lisinopril from Human Plasma

This protocol is a general guideline for extracting lisinopril from human plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges

  • Human Plasma Sample

  • Methanol (for conditioning and elution)

  • Deionized Water (for conditioning and washing)

  • 0.1% Formic Acid in Water (for washing)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • To 1 mL of human plasma, add an internal standard (e.g., enalaprilat).[6]

    • Vortex the sample for 30 seconds.

    • Load the pre-treated plasma sample onto the conditioned C18 cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution:

    • Elute lisinopril from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Protein Precipitation (PP) Protocol for Lisinopril from Plasma

This protocol describes a simple and rapid method for removing proteins from plasma samples.

Materials:

  • Plasma Sample

  • Acetonitrile or Methanol (ice-cold)

  • Vortex mixer

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing lisinopril without disturbing the protein pellet.

  • Further Processing:

    • The supernatant can be directly injected for HPLC analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Cloud Point Extraction (CPE) Protocol for Lisinopril from Pharmaceutical Formulations

This protocol outlines an environmentally friendly method for the extraction of lisinopril from tablets.[5]

Materials:

  • Lisinopril tablets

  • Triton X-114 solution (e.g., 5% v/v)

  • Cobalt thiocyanate (CTC) solution

  • pH 2.0 buffer

  • Thermostatic water bath

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh and finely powder a number of lisinopril tablets.

    • Dissolve a quantity of the powder equivalent to a known amount of lisinopril in distilled water to create a stock solution.

  • Extraction Mixture Preparation:

    • In a centrifuge tube, mix an aliquot of the lisinopril sample solution, 3.0 mL of CTC solution, and 1.0 mL of pH 2.0 buffer.

    • Add 1.0 mL of the 5% Triton X-114 solution.

    • Adjust the final volume to 10 mL with distilled water.

  • Phase Separation:

    • Incubate the mixture in a thermostatic water bath at 40°C for 30 minutes to induce the cloud point.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the surfactant-rich phase (containing the lisinopril-CTC complex) from the aqueous phase.

  • Analysis:

    • The surfactant-rich phase can be dissolved in a suitable solvent for spectrophotometric or other analytical determination.

Visualizing the Mechanism of Action and Experimental Workflow

To further aid in the understanding of lisinopril's function and the extraction processes, the following diagrams have been generated using Graphviz.

Lisinopril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[7] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Lisinopril Lisinopril Lisinopril->ACE Inhibition

Lisinopril inhibits ACE, blocking the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

General Experimental Workflow for Lisinopril Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and subsequent analysis of lisinopril from a biological matrix.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (SPE, LLE, PP, or CPE) Sample->Extraction Extract Purified Extract Extraction->Extract Analysis Analytical Instrumentation (e.g., HPLC, LC-MS/MS) Extract->Analysis Data Raw Data Analysis->Data Quantification Quantification and Result Reporting Data->Quantification

A generalized workflow from sample collection to final data analysis for lisinopril quantification.

References

Assessing the Robustness of a Lisinopril Assay: A Comparative Guide to the Use of (S)-Lisinopril-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of bioanalytical methods for the quantification of lisinopril, with a focus on the enhanced robustness achieved by utilizing (S)-Lisinopril-d5 as a stable isotope-labeled (SIL) internal standard. The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method, a cornerstone of pharmacokinetic and toxicokinetic studies.

The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. Due to their structural and physicochemical similarity to the analyte, SIL internal standards like this compound are best suited to compensate for variability in extraction recovery, matrix effects, and instrument response, thereby significantly improving the robustness, accuracy, and precision of the assay.

Comparative Analysis of Lisinopril Assays

The following tables summarize the performance characteristics of lisinopril assays employing different internal standards. The data is compiled from various validated bioanalytical methods and illustrates the typical performance of assays with and without a SIL internal standard.

Parameter Assay with this compound (SIL IS) Assay with Non-SIL IS (e.g., Enalaprilat, Ramipril) Reference
Linearity Range 0.545 to 328 ng/mL1.03-206 ng/mL, 1.0-200 ng/mL[1],[2]
Correlation Coefficient (r²) > 0.99≥ 0.99[1],[2]
Lower Limit of Quantification (LLOQ) 0.545 ng/mL1.03 ng/mL, 1.0 ng/mL[1],[2]
Intra-day Precision (%CV) Typically < 15%Not higher than 11%, ≤7.5%[1],[2]
Inter-day Precision (%CV) Typically < 15%Not higher than 11%, ≤7.5%[1],[2]
Accuracy (% Bias) Within ± 15% of nominal valuesWithin ±6.8%, ±6.2%[1],[2]
Recovery Consistent and reproducibleCan be more variable[3]
Matrix Effect Effectively compensatedPotential for uncompensated variability[3]

Table 1: Comparison of Validation Parameters for Lisinopril Bioanalytical Methods.

While specific head-to-head robustness data is not extensively published, the superior performance of SIL internal standards in mitigating analytical variability is a well-established principle in bioanalytical sciences. An FDA submission document for a lisinopril oral solution confirms that a validated LC-MS-MS method using lisinopril-D5 as an internal standard meets the criteria for 'method validation' and 'application to routine analysis' set by the 'Guidance for Industry: Bioanalytical Method Development'[1].

The Importance of a Robust Internal Standard

The robustness of a bioanalytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. A robust method ensures the reliability of data across different laboratories, instruments, and analysts. The use of a SIL internal standard like this compound is a key factor in achieving this robustness.

cluster_assay Bioanalytical Assay Workflow cluster_IS Internal Standard Role Sample Biological Sample (Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Final Concentration Data_Processing->Result V_Recovery Inconsistent Recovery V_Recovery->Preparation V_Matrix Matrix Effects (Ion Suppression/Enhancement) V_Matrix->MS_Detection V_Instrument Instrumental Fluctuations V_Instrument->MS_Detection SIL_IS This compound (SIL IS) SIL_IS->Add_IS cluster_logic Rationale for Robustness with SIL IS P1 Physicochemical Similarity: This compound is nearly identical to lisinopril. P2 Co-elution: Analyte and IS have the same chromatographic retention time. P1->P2 P3 Identical Ionization Behavior: Both compounds experience the same degree of ion suppression/enhancement. P2->P3 P4 Consistent Analyte/IS Ratio: Ratio remains constant despite variations in sample prep and instrument response. P3->P4 Conclusion Enhanced Robustness: The final calculated concentration is more accurate and precise. P4->Conclusion

References

Safety Operating Guide

Safe Disposal of (S)-Lisinopril-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisinopril-d5, a deuterated form of the angiotensin-converting enzyme (ACE) inhibitor lisinopril, requires careful handling and disposal to ensure laboratory safety and minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), the non-deuterated form, lisinopril, carries warnings of serious eye irritation and potential for reproductive and organ damage with prolonged exposure.[1][2][3] Therefore, a cautious approach to disposal is warranted.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4] Handle the compound in a well-ventilated area to avoid inhalation of any dust.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

Quantitative Data on Lisinopril Stability and Environmental Impact

Understanding the stability of lisinopril under various conditions is crucial for selecting an appropriate disposal method. The following table summarizes key data from degradation and environmental studies.

ParameterConditionResultCitation
Chemical Stability 0.1M NaOH at 25°C~100% degradation in the first minute[5]
Neutral and acidic aqueous mediaMore stable, with impurity D as the main degradation product[5]
Thermal Degradation Heating up to fusion temperaturesWeight loss observed, with endothermic transitions at 88.8°C, 110.4°C, and 179.4°C[6]
Biodegradability Aerobic biodegradation testNot readily biodegradable[7]
Bioaccumulation Octanol-water partition coefficientLow potential for bioaccumulation[4][7]
Environmental Risk Predicted Environmental Concentration (PEC)/Predicted No Effect Concentration (PNEC) ratio2.2 x 10-3 (insignificant environmental risk)[7]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on the quantity and form of the waste (pure compound, contaminated materials, etc.). The following workflow provides a logical approach to disposal decisions.

DisposalWorkflow start Start: this compound Waste check_quantity Is the quantity large or generated by a professional lab? start->check_quantity prof_disposal Professional Disposal check_quantity->prof_disposal Yes small_quantity Is it a small, residual quantity? check_quantity->small_quantity No incineration Dispose as chemical waste for incineration through a licensed contractor. prof_disposal->incineration deactivation Consider chemical deactivation for solutions. prof_disposal->deactivation trash_disposal Household Trash Disposal (for very small quantities) small_quantity->trash_disposal Yes end End incineration->end deactivation->end mix_substance Mix with an undesirable substance (e.g., used coffee grounds). trash_disposal->mix_substance seal_bag Place in a sealed bag or container. mix_substance->seal_bag dispose_trash Dispose of in household trash. seal_bag->dispose_trash dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound.

1. For Professional Laboratories and Large Quantities:

  • Primary Method: Licensed Waste Disposal: The most appropriate method is to treat this compound as chemical waste.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container labeled for chemical waste.[1][2]

    • Arrange for disposal through a licensed and qualified professional waste disposal service. This ensures compliance with local, state, and national regulations.[4]

  • Chemical Deactivation (for solutions): Given that lisinopril degrades rapidly in a basic solution[5], this method can be considered for aqueous solutions of this compound.

    • Protocol: Under controlled conditions and with appropriate PPE, slowly add the lisinopril solution to a dilute solution of sodium hydroxide (e.g., 0.1M NaOH). Monitor the pH to ensure it remains basic. Allow the mixture to stand for a sufficient time to ensure complete degradation. Neutralize the resulting solution before disposing of it down the drain with copious amounts of water, in accordance with local regulations. This should only be performed by trained personnel familiar with chemical neutralization procedures.

2. For Very Small, Residual Quantities (e.g., from cleaning spills or empty containers):

If a licensed disposal service or chemical deactivation is not feasible for trace amounts, the following procedure, adapted from FDA guidelines for pharmaceutical disposal, can be used[8][9]:

  • Do Not Flush: this compound is not on the FDA's "flush list."[10] Do not dispose of it down the toilet or sink.[8]

  • Trash Disposal:

    • Remove the this compound from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.

    • Dispose of the sealed container in the household trash.

    • Scratch out all personal information on the prescription label of the empty container to protect your identity.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.